molecular formula C7H9BrN2 B1523540 2-(5-Bromopyridin-2-YL)ethanamine CAS No. 691872-17-0

2-(5-Bromopyridin-2-YL)ethanamine

Cat. No.: B1523540
CAS No.: 691872-17-0
M. Wt: 201.06 g/mol
InChI Key: YSONVYGWEROTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONVYGWEROTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695222
Record name 2-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691872-17-0
Record name 2-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathway of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)ethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive primary amine and a versatile bromopyridine core, renders it an invaluable synthon for accessing a diverse array of complex molecular architectures. The brominated pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the ethylamine moiety provides a key vector for amide bond formation, reductive amination, and other nucleophilic transformations. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to the reduction of a nitrile precursor, 2-(5-bromopyridin-2-yl)acetonitrile (II)[1]. This nitrile can be synthesized via a nucleophilic substitution reaction on 2-bromo-5-(bromomethyl)pyridine (III) with a cyanide salt. The benzylic bromide (III) is accessible through the radical bromination of 2-bromo-5-methylpyridine (2-bromo-5-picoline) (IV). This multi-step pathway, commencing from a commercially available starting material, offers a reliable and scalable route to the desired product.

G cluster_retrosynthesis Retrosynthetic Pathway Target This compound (I) Nitrile 2-(5-Bromopyridin-2-yl)acetonitrile (II) Target->Nitrile Nitrile Reduction Benzylic_Bromide 2-Bromo-5-(bromomethyl)pyridine (III) Nitrile->Benzylic_Bromide Cyanation Picoline 2-Bromo-5-methylpyridine (IV) Benzylic_Bromide->Picoline Radical Bromination

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-bromo-5-methylpyridine. This pathway is advantageous due to the relatively low cost of the starting material and the generally high yields of each transformation.

G start 2-Bromo-5-methylpyridine step1 Step 1: Radical Bromination NBS, AIBN, CCl4, Reflux start->step1 intermediate1 2-Bromo-5-(bromomethyl)pyridine step1->intermediate1 step2 Step 2: Cyanation NaCN, DMSO, RT intermediate1->step2 intermediate2 2-(5-Bromopyridin-2-yl)acetonitrile step2->intermediate2 step3 Step 3: Nitrile Reduction LiAlH4, THF, 0 °C to RT intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Step 1: Radical Bromination of 2-Bromo-5-methylpyridine

The initial step involves the selective bromination of the methyl group of 2-bromo-5-methylpyridine. This is a free radical chain reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

Mechanistic Insight: AIBN thermally decomposes to generate free radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical abstracts a hydrogen atom from the methyl group of the pyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product, 2-bromo-5-(bromomethyl)pyridine, and a succinimidyl radical, which propagates the chain reaction.

Step 2: Cyanation of 2-Bromo-5-(bromomethyl)pyridine

The benzylic bromide produced in the first step is a reactive electrophile, amenable to nucleophilic substitution. In this step, it is treated with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism to yield 2-(5-bromopyridin-2-yl)acetonitrile.

Mechanistic Insight: The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group in a single concerted step, leading to the formation of the carbon-carbon bond and the desired nitrile product.

Step 3: Reduction of 2-(5-Bromopyridin-2-yl)acetonitrile

The final step is the reduction of the nitrile group to a primary amine. This transformation is reliably achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[1]. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete conversion.

Mechanistic Insight: The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by a second hydride attack on the resulting imine intermediate. A final aqueous workup protonates the resulting dianion to afford the primary amine, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.[2]

Protocol 2: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile
  • Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • To this solution, add sodium cyanide (NaCN) (1.1 eq) portion-wise, ensuring the temperature remains below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(5-bromopyridin-2-yl)acetonitrile.

Protocol 3: Synthesis of this compound
  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography to obtain the final product.[1]

Data Summary

StepReactionStarting MaterialKey ReagentsSolventProduct
1Radical Bromination2-Bromo-5-methylpyridineNBS, AIBNCCl₄2-Bromo-5-(bromomethyl)pyridine
2Cyanation2-Bromo-5-(bromomethyl)pyridineNaCNDMSO2-(5-Bromopyridin-2-yl)acetonitrile
3Nitrile Reduction2-(5-Bromopyridin-2-yl)acetonitrileLiAlH₄THFThis compound

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. By following the outlined protocols and understanding the underlying reaction mechanisms, researchers can efficiently access this valuable building block for their synthetic endeavors. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and larger-scale production campaigns.

References

Spectroscopic Characterization of 2-(5-Bromopyridin-2-yl)ethanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-(5-Bromopyridin-2-yl)ethanamine, with its substituted pyridine ring and primary amine functional group, represents a versatile scaffold in medicinal chemistry. Its potential applications as an intermediate or a final active pharmaceutical ingredient necessitate a comprehensive understanding of its spectroscopic properties.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 691872-17-0).[1] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for quality control, reaction monitoring, and structural verification. We will delve into the causality behind experimental choices and provide a self-validating framework for the spectroscopic analysis of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H and ¹³C NMR Data Summary

The expected NMR data for this compound, dissolved in a standard solvent like deuterochloroform (CDCl₃), is summarized below. These predictions are based on established chemical shift principles and data from analogous structures such as 2-bromopyridine and ethylamine.[2][3][4]

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)
~8.51
~7.75
~7.15
~3.05
~2.95
~1.5 (variable)
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)
~162.5
~150.0
~140.2
~122.8
~118.0
~42.0
~39.5
Experimental Protocol: NMR Spectroscopy

Causality in Experimental Design: The choice of a deuterated solvent like CDCl₃ is crucial as it dissolves the analyte without producing an overwhelming solvent signal in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is added as an internal standard because its protons are chemically shielded and resonate at 0.0 ppm, providing a reliable reference point.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3/TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim for Homogeneity lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 phase Phasing & Baseline Correction acquire_C13->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate ¹H Peaks calibrate->integrate report Generate Report integrate->report

Caption: NMR Spectroscopy Experimental Workflow.

Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The proton at C-6 (H-6) is deshielded by the adjacent electronegative nitrogen, placing its signal furthest downfield. The ethyl group protons appear as two triplets due to coupling with each other. The amine protons typically appear as a broad singlet and their chemical shift can be concentration-dependent. To confirm this peak, a D₂O shake experiment can be performed, which would cause the -NH₂ signal to disappear.[4]

  • ¹³C NMR: The spectrum should display seven distinct signals, corresponding to the seven unique carbon environments. The carbons of the pyridine ring (C-2 to C-6) will appear in the aromatic region (110-165 ppm). The carbon bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The two aliphatic carbons of the ethyl chain will appear upfield, typically between 30 and 50 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Summary

The table below summarizes the expected characteristic absorption bands for this compound.

IR Data (Predicted)
Wavenumber (cm⁻¹)
3400 - 3250
3100 - 3000
2960 - 2850
1620 - 1580
1580 - 1450
850 - 800
Below 1000
Experimental Protocol: IR Spectroscopy (ATR Method)

Causality in Experimental Design: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation. It allows for the direct analysis of solid or liquid samples without the need for preparing KBr pellets.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

IR Workflow Diagram

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_output Data Output setup FTIR with ATR background Record Background Spectrum setup->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Ratio Sample/ Background acquire_spectrum->process interpret Identify Functional Group Peaks process->interpret

Caption: FTIR-ATR Spectroscopy Experimental Workflow.

Interpretation of IR Spectrum

The most telling feature in the IR spectrum will be the pair of peaks in the 3400-3250 cm⁻¹ region, which is a definitive indicator of a primary amine (-NH₂). The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the hybrid nature of the molecule. The complex pattern of bands in the 1600-1450 cm⁻¹ region, often called the "fingerprint region," is characteristic of the substituted pyridine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Mass Spectrometry Data Summary

For this compound (Molecular Formula: C₇H₉BrN₂, Molecular Weight: ~201.07 g/mol ), the following data is expected from an Electron Ionization (EI) mass spectrum.

Mass Spectrometry Data (Predicted)
m/z (Mass-to-Charge Ratio)
202 / 200
171
121 / 119
92
30
Experimental Protocol: Mass Spectrometry (EI-MS)

Causality in Experimental Design: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against libraries for identification.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_input Sample Introduction cluster_analysis MS Analysis cluster_output Data Output sample_intro Introduce Sample (e.g., GC or Probe) ionization Ionization (EI, 70 eV) sample_intro->ionization fragmentation Fragmentation ionization->fragmentation separation Mass Separation (e.g., Quadrupole) fragmentation->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Analyze M⁺ and Fragments spectrum->interpretation

Caption: Electron Ionization Mass Spectrometry Workflow.

Interpretation of Mass Spectrum

The most crucial feature for confirming the compound's identity is the molecular ion region. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two peaks of almost equal height at m/z 200 and 202.[6] This is an unmistakable signature for a molecule containing a single bromine atom. The base peak is often m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is formed by a highly favorable fragmentation process known as alpha-cleavage adjacent to the amine.[7] The presence and relative abundance of these key fragments provide strong evidence for the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The protocols and interpretive guidelines detailed in this document offer a robust framework for ensuring the identity, purity, and structural integrity of this important chemical building block in the rigorous environment of pharmaceutical research and development.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 2-(5-Bromopyridin-2-YL)ethanamine (CAS No. 691872-17-0)[1]. Based on a detailed examination of its structural features and the well-established structure-activity relationships (SAR) of known pharmacologically active compounds, this document hypothesizes that this compound is a putative histamine H1 receptor antagonist. While no direct biological studies of this specific molecule have been published to date, its chemical architecture strongly suggests a high probability of interaction with the H1 receptor. This guide will delve into the scientific rationale for this hypothesis, propose a comprehensive suite of experiments to validate and characterize this potential activity, and provide detailed protocols for researchers in the fields of pharmacology and drug discovery.

Introduction and Rationale

The pyridine ring and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The molecule this compound incorporates several key pharmacophoric elements that suggest a specific biological target. Notably, its structure bears a strong resemblance to the classical ethylamine class of first-generation histamine H1 receptor antagonists.[3]

Key Structural Features and their Implications:

  • 2-Substituted Pyridine Ring: The presence of a pyridine ring, particularly with a substituent at the 2-position, is a common feature in many histamine H1 antagonists. This aromatic system is crucial for binding to the receptor.

  • Ethylamine Side Chain: The ethylamine moiety is a classic component of many H1 antagonists, providing the correct spacing and flexibility to interact with key residues within the H1 receptor binding pocket.[3]

  • Terminal Primary Amine: The basic nitrogen of the ethylamine chain is essential for forming an ionic bond with a conserved aspartate residue in the histamine H1 receptor. While many potent antagonists possess a tertiary amine, a primary amine can still effectively participate in this critical interaction.[3]

  • 5-Bromo Substitution: Halogenation, in this case with bromine, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can also contribute to enhanced binding affinity.

Given these structural parallels, it is highly probable that this compound functions as an antagonist at the histamine H1 receptor. The remainder of this guide will explore the anticipated mechanism of action and provide a detailed roadmap for its experimental verification.

The Histamine H1 Receptor and its Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is widely expressed throughout the body, including in the central nervous system, smooth muscle, and endothelial cells.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq/11 signaling cascade.[4] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.[4]

Histamine H1 receptor antagonists, commonly known as antihistamines, are drugs that block the actions of histamine at the H1 receptor.[3] They are widely used to treat allergic conditions such as allergic rhinitis, urticaria, and allergic conjunctivitis.[5] Most H1 antagonists are inverse agonists, meaning they not only block the binding of histamine but also reduce the basal activity of the receptor.[6]

Signaling Pathway of Histamine H1 Receptor Activation

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Cascade.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the potential biological activity of this compound as a histamine H1 receptor antagonist, a multi-tiered experimental approach is recommended.

experimental_workflow cluster_0 Tier 1: In Vitro Receptor Binding cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Ex Vivo Tissue Assays cluster_3 Tier 4: In Vivo Models binding_assay Radioligand Binding Assay ca_flux Calcium Flux Assay binding_assay->ca_flux Confirm Functional Antagonism reporter_gene NF-κB Reporter Gene Assay ca_flux->reporter_gene Alternative Functional Readout ileum_assay Guinea Pig Ileum Contraction Assay reporter_gene->ileum_assay Evaluate in Native Tissue permeability_assay Histamine-Induced Cutaneous Vascular Permeability ileum_assay->permeability_assay Assess In Vivo Efficacy

Caption: Proposed Experimental Workflow.

Tier 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound, this compound.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

Objective: To characterize the functional activity of this compound as an antagonist or inverse agonist at the histamine H1 receptor.

Protocol 1: Calcium Flux Assay

  • Cell Preparation:

    • Plate HEK293 cells expressing the human histamine H1 receptor in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predefined period.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀).

    • Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC₅₀).

Protocol 2: NF-κB Reporter Gene Assay

  • Cell Line:

    • Use a cell line (e.g., HEK293) co-transfected with the human histamine H1 receptor and a reporter construct containing the luciferase gene under the control of an NF-κB response element.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the cells with histamine.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibition of histamine-induced luciferase expression.

Tier 3: Ex Vivo Tissue Assay

Objective: To evaluate the antagonist activity of the compound in a native tissue system.

Protocol: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a guinea pig.

    • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Contraction Measurement:

    • Record isometric contractions using a force transducer.

    • Generate a cumulative concentration-response curve for histamine.

    • Wash the tissue and incubate with a fixed concentration of this compound.

    • Generate a second histamine concentration-response curve in the presence of the antagonist.

  • Data Analysis:

    • Determine the pA₂ value from a Schild plot analysis to quantify the antagonist potency.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison with known histamine H1 receptor antagonists.

Table 1: Summary of In Vitro and Ex Vivo Potency

AssayParameterThis compoundMepyramine (Reference)
Radioligand BindingKi (nM)TBD~2-10
Calcium FluxIC₅₀ (nM)TBD~5-20
NF-κB Reporter GeneIC₅₀ (nM)TBD~10-50
Guinea Pig IleumpA₂TBD~8.5-9.5

TBD: To Be Determined

Conclusion and Future Directions

The structural characteristics of this compound provide a strong scientific basis for its investigation as a novel histamine H1 receptor antagonist. The experimental workflow detailed in this guide offers a robust and systematic approach to confirm this hypothesis and to thoroughly characterize its pharmacological profile. Successful validation of this activity would position this compound as a valuable lead compound for further optimization in the development of new antihistaminic agents. Future studies could explore the synthesis of analogs to establish a more detailed structure-activity relationship, investigate its selectivity against other GPCRs, and evaluate its pharmacokinetic and safety profiles in preclinical models.

References

A Technical Guide to 2-(5-Bromopyridin-2-yl)ethanamine and its Analogs: Synthesis, Potential Applications, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanamine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its synthesis, explore the known and potential biological activities of its analogs, and discuss the critical structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.

Introduction: The Significance of the 2-Pyridinylethylamine Scaffold

The 2-phenylethylamine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs. Its bioisosteric analog, the 2-pyridinylethylamine scaffold, where the phenyl ring is replaced by a pyridine ring, offers unique properties. The nitrogen atom in the pyridine ring introduces a dipole moment, alters electronic distribution, and provides a handle for hydrogen bonding, all of which can significantly impact a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

This compound, with its specific substitution pattern, presents a particularly interesting case. The bromine atom at the 5-position serves as a versatile functional group for further chemical modifications, allowing for the exploration of a wide chemical space through various coupling reactions. This makes it an attractive starting point for the development of novel therapeutic agents targeting a range of biological systems.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available pyridinaceous precursors. A common and efficient strategy involves the synthesis of the key intermediate, 2-amino-5-bromopyridine, followed by the introduction of the ethanamine side chain.

Synthesis of the Key Precursor: 2-Amino-5-bromopyridine

The preparation of 2-amino-5-bromopyridine is a well-established process, with multiple reported methods. A frequently employed method involves the direct bromination of 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at a controlled temperature, typically between 20-30°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining bromine and acid. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene or ethanol/water) to yield pure 2-amino-5-bromopyridine.

An alternative route involves the reduction of 2-bromo-5-nitropyridine, which can be a cleaner method in some instances.

Experimental Protocol: Reduction of 2-Bromo-5-nitropyridine

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-nitropyridine (1.0 eq) in a mixture of ethanol and water. Add iron powder (excess, e.g., 5-10 eq) and a catalytic amount of ammonium chloride.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Extraction and Purification: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Introduction of the Ethanamine Side Chain

With 2-amino-5-bromopyridine in hand, the next critical step is the introduction of the 2-aminoethyl group at the 2-position of the pyridine ring. This can be achieved through several synthetic transformations. A plausible and versatile approach involves a cross-coupling reaction to introduce a two-carbon unit, which is then converted to the amine.

Proposed Synthetic Pathway:

G A 2,5-Dibromopyridine B 2-(5-Bromopyridin-2-yl)acetonitrile A->B 1. Sonogashira coupling with TMS-acetylene 2. Deprotection 3. Cyanation (e.g., CuCN) C This compound B->C Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthesis of this compound.

Detailed Steps:

  • Diazotization and Bromination: Convert 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer reaction.

  • Sonogashira Coupling: Perform a Sonogashira coupling reaction between 2,5-dibromopyridine and a protected acetylene, such as trimethylsilylacetylene, selectively at the more reactive 2-position.

  • Deprotection and Cyanation: Deprotect the acetylene and convert it to a nitrile group (e.g., using copper(I) cyanide). This yields 2-(5-Bromopyridin-2-yl)acetonitrile.

  • Reduction: Reduce the nitrile group to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 over Raney Nickel) to obtain the final product, this compound.

Alternative Synthetic Workflow:

G A 2-Bromo-5-methylpyridine B 2-(5-Bromopyridin-2-yl)acetaldehyde A->B 1. Oxidation of methyl group to aldehyde C This compound B->C Reductive amination (e.g., NH3, NaBH3CN)

Caption: Alternative synthetic route to the target compound.

This alternative begins with the oxidation of the methyl group of 2-bromo-5-methylpyridine to an aldehyde, followed by reductive amination to yield the desired ethanamine.

Biological Applications and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-phenylethylamines and their pyridine analogs are known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. This provides a strong basis for hypothesizing the potential therapeutic applications of this scaffold.

Potential as Neuromodulatory Agents

Given the structural similarity to endogenous neurotransmitters, analogs of this compound are prime candidates for investigation as modulators of:

  • Serotonin (5-HT) Receptors: The 2-phenylethylamine scaffold is a core component of many psychedelic and non-psychedelic 5-HT receptor agonists and antagonists. The electronic properties of the bromopyridine ring could influence selectivity and potency at different 5-HT receptor subtypes, making these compounds interesting for the treatment of depression, anxiety, and other neuropsychiatric disorders.

  • Dopamine (DA) Receptors: Many dopamine receptor agonists and antagonists feature a phenylethylamine core. Analogs of the title compound could potentially modulate dopaminergic signaling and be explored for their utility in conditions like Parkinson's disease or schizophrenia.

  • Adrenergic Receptors: The phenylethylamine structure is also central to the action of adrenergic receptor ligands. Modifications on the this compound scaffold could lead to novel agonists or antagonists with potential applications in cardiovascular diseases.

Other Potential Therapeutic Areas

The versatility of the bromopyridine moiety allows for its use as a scaffold in developing inhibitors for various enzymes or as ligands for other receptor families. For instance, pyridine derivatives have been investigated for their antiproliferative activity in cancer research.

Table 1: Potential Biological Targets for this compound Analogs

Target ClassSpecific ExamplesPotential Therapeutic Area
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Depression, Anxiety, Schizophrenia, Migraine
Dopamine ReceptorsD1, D2, D3, D4, D5Parkinson's Disease, Schizophrenia, Addiction
Adrenergic Receptorsα1, α2, β1, β2, β3Hypertension, Asthma, Heart Failure
Monoamine TransportersSERT, DAT, NETDepression, ADHD
Other Enzymes/ReceptorsKinases, Histone DeacetylasesOncology, Inflammatory Diseases

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound analogs is crucial for optimizing their biological activity. While specific SAR studies on this exact scaffold are limited, we can extrapolate from the broader knowledge of related compound classes.

Key Structural Features for SAR Exploration:

G cluster_0 SAR Exploration Points A R1: Substitution on the Pyridine Ring B R2: Modification of the Ethanamine Side Chain C R3: N-Alkylation/Acylation of the Amine

Caption: Key areas for SAR studies on the this compound scaffold.

  • Substitution on the Pyridine Ring (R1): The bromine at the 5-position is a key handle for diversification. Replacing it with other halogens (F, Cl, I) or with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will significantly impact lipophilicity, electronic properties, and steric bulk, thereby influencing target binding.

  • Modification of the Ethanamine Side Chain (R2): The length and rigidity of the ethylamine linker can be altered. Introducing alkyl substituents on the α- or β-carbons can affect metabolic stability and receptor subtype selectivity.

  • N-Alkylation/Acylation of the Amine (R3): The primary amine can be converted to secondary or tertiary amines, or to amides. These modifications will alter the basicity and hydrogen bonding capacity of the molecule, which is often critical for receptor interaction.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the discovery of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for interaction with a range of important biological targets, particularly within the central nervous system. Future research should focus on the systematic exploration of the chemical space around this core structure, guided by robust structure-activity relationship studies and target-based screening assays. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)ethanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanamine, a key building block in contemporary medicinal chemistry. The document delves into the strategic importance of this substituted pyridine derivative, detailing its synthesis through logical, multi-step pathways originating from common starting materials. We will explore the causality behind various synthetic choices, offering field-proven insights into reaction mechanisms and optimization. Furthermore, this guide will highlight the applications of this compound in the development of novel therapeutic agents, supported by relevant examples from the scientific literature. Physicochemical properties and spectroscopic data are also presented to provide a complete profile of this versatile compound for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine ring being a prevalent motif in a vast number of approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with biological targets. Within this important class of heterocycles, this compound has emerged as a particularly valuable intermediate.

The strategic placement of its functional groups underpins its utility:

  • The primary amine of the ethanamine side chain serves as a crucial handle for a variety of chemical transformations. It can act as a nucleophile or be readily converted into amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug candidates.

  • The bromine atom at the 5-position of the pyridine ring is a versatile functional group for late-stage diversification. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] This allows for the rapid generation of compound libraries for high-throughput screening.

  • The pyridine ring itself provides a scaffold that can be further modified and is known to impart desirable pharmacokinetic properties to drug molecules.

Due to this trifecta of strategically positioned functionalities, this compound is a highly sought-after building block for the synthesis of complex molecules targeting a range of diseases, including cancer and inflammatory conditions.[1]

Retrosynthetic Analysis and Key Synthetic Strategies

While a singular, seminal "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically deduced through well-established organic chemistry principles. A retrosynthetic analysis reveals several viable pathways, primarily converging on the construction of the ethanamine side chain from a pre-functionalized 5-bromopyridine core.

G target This compound subgoal1 2-(5-Bromopyridin-2-yl)acetonitrile target->subgoal1 Nitrile Reduction subgoal2 2-Methyl-5-bromopyridine target->subgoal2 Side-chain extension (e.g., lithiation and reaction with aziridine - hypothetical) start2 2,5-Dibromopyridine subgoal1->start2 Cyanation subgoal2->start2 Methylation (e.g., cross-coupling) start1 2-Amino-5-bromopyridine start3 2-Aminopyridine start1->start3 Bromination start2->start1 Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

The most common and industrially scalable approaches involve the synthesis of key precursors such as 2-amino-5-bromopyridine and 2,5-dibromopyridine.

Synthesis of Key Precursor: 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine typically starts from the readily available and inexpensive 2-aminopyridine. A common method involves the direct bromination of 2-aminopyridine. To control the regioselectivity and avoid the formation of di-brominated byproducts, various brominating agents and reaction conditions have been explored. One effective method utilizes phenyltrimethylammonium tribromide in a suitable solvent like chloroform or dichloromethane.[2]

A multi-step, but often higher-yielding, approach involves an N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis of the acyl protecting group.[3]

Synthesis of Key Precursor: 2,5-Dibromopyridine

2,5-Dibromopyridine can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.[4][5] This reaction involves the diazotization of the amino group with a nitrite source in the presence of hydrobromic acid and a copper(I) bromide catalyst, followed by displacement with bromide.

From Precursors to the Target Molecule: The Nitrile Reduction Pathway

A robust and widely applicable method for the synthesis of this compound proceeds through a nitrile intermediate. This pathway offers high yields and predictable outcomes.

G start 2,5-Dibromopyridine intermediate 2-(5-Bromopyridin-2-yl)acetonitrile start->intermediate Cyanation (e.g., CuCN or Zn(CN)2/Pd catalyst) product This compound intermediate->product Catalytic Hydrogenation (e.g., Raney Ni, H2)

Caption: The nitrile reduction pathway to this compound.

  • Cyanation of 2,5-Dibromopyridine: The first step involves the selective displacement of the bromine atom at the 2-position with a cyanide group. This can be achieved using various cyanation reagents, such as copper(I) cyanide or through a palladium-catalyzed reaction with zinc cyanide. The choice of reagent and catalyst system is crucial for achieving high selectivity and yield.

  • Catalytic Hydrogenation of 2-(5-Bromopyridin-2-yl)acetonitrile: The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and clean reaction profile.[6] Catalysts such as Raney nickel or palladium on carbon are commonly employed under a hydrogen atmosphere.[7] The choice of solvent and reaction conditions (temperature, pressure) can be optimized to maximize the yield and purity of the final product.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

The following protocol is a representative example of the synthesis of this compound. Researchers should always adhere to appropriate laboratory safety procedures.

Step 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile
  • Materials: 2,5-Dibromopyridine, Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 2,5-dibromopyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

    • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(5-bromopyridin-2-yl)acetonitrile.

Step 2: Synthesis of this compound
  • Materials: 2-(5-Bromopyridin-2-yl)acetonitrile, Raney Nickel (50% slurry in water), Methanol, Ammonia solution.

  • Procedure:

    • In a high-pressure hydrogenation vessel, add 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) and methanol saturated with ammonia. The ammoniacal methanol is used to suppress the formation of secondary amine byproducts.

    • Carefully add Raney nickel (a catalytic amount, e.g., 10-20 wt%) to the solution.

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular Formula C₇H₉BrN₂[8]
Molecular Weight 201.07 g/mol [8]
Appearance Liquid[8]
CAS Number 691872-17-0[8]
IUPAC Name 2-(5-bromopyridin-2-yl)ethan-1-amine[8]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as two triplet signals for the ethylamine side chain.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the two carbons of the ethylamine side chain.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The utility of this compound as a building block is demonstrated in numerous patents and research articles in the field of medicinal chemistry. Its ability to be readily incorporated into more complex molecular architectures makes it a valuable starting material for the synthesis of a wide range of biologically active compounds.

One notable area of application is in the development of kinase inhibitors. The pyridine core can serve as a hinge-binding motif, while the ethanamine side chain can be functionalized to interact with other regions of the ATP-binding pocket. The bromine atom allows for the introduction of substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Furthermore, the deuterated analogue of its precursor, 2-amino-5-bromopyridine-d3, has been utilized in the synthesis of deuterated drug candidates.[9] Deuteration can sometimes lead to improved metabolic stability and a more favorable pharmacokinetic profile.[9] An example of a drug containing a deuterated pyridinyl moiety is Deucravacitinib, a selective TYK2 inhibitor for the treatment of psoriasis.[9] This highlights the importance of pyridinyl building blocks in modern drug design and the potential for isotopic labeling to enhance therapeutic efficacy.

Conclusion

This compound is a versatile and strategically important building block in medicinal chemistry. While its history is not defined by a singular discovery, its value is evident in its widespread use in the synthesis of complex molecules for drug discovery. The synthetic routes to this compound are well-established and scalable, primarily relying on the functionalization of readily available pyridine precursors. The presence of a primary amine, a bromine atom, and a pyridine ring in a single molecule provides chemists with a powerful tool for the rapid and efficient generation of novel compounds with therapeutic potential. As the demand for new and improved drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel small molecule, 2-(5-Bromopyridin-2-YL)ethanamine. As a compound with limited existing biological data, a foundational, multi-tiered approach is essential to elucidate its pharmacological properties and potential therapeutic applications. This document outlines a logical progression of experiments, from broad, unbiased screening to specific target validation and pathway analysis, designed to build a robust understanding of the compound's biological effects.

Introduction: The Scientific Imperative

The compound this compound is a substituted pyridine derivative with structural motifs that suggest potential interactions with biological systems. The presence of a pyridine ring and an ethanamine side chain are features found in numerous biologically active molecules. However, a thorough review of the scientific literature and chemical databases reveals a significant gap in our understanding of its molecular targets and physiological effects. This necessitates a structured and rigorous investigational approach to unlock its potential. This guide is structured to provide a scientifically sound workflow, ensuring that each experimental stage logically informs the next, leading to a comprehensive and defensible MoA profile.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of the investigation focuses on establishing the compound's basic properties and generating preliminary hypotheses about its potential biological targets.

Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is a prerequisite for all subsequent biological assays. These properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile and dictate the appropriate formulation for in vitro and in vivo studies.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO).Determines the compound's suitability for various assay formats and informs formulation development.
Lipophilicity (LogD) Shake-flask method (octanol/water) or reverse-phase high-performance liquid chromatography (RP-HPLC).Predicts membrane permeability and potential for non-specific binding.
Chemical Stability Incubation in various buffers and media over time, followed by HPLC analysis.Assesses the compound's stability under experimental conditions to ensure that the observed effects are due to the parent compound.
pKa Potentiometric titration or capillary electrophoresis.Identifies the ionization state of the molecule at physiological pH, which influences receptor interactions and cell permeability.
In Silico Target Prediction

Computational approaches can provide initial, testable hypotheses about the compound's biological targets, guiding the subsequent experimental design. These methods leverage the compound's structure to predict its interaction with a wide range of known protein targets.

Experimental Protocol: In Silico Target Prediction

  • Structure Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings).

  • Target Database Screening: Utilize platforms such as SwissTargetPrediction, SuperPred, or PharmMapper to screen the compound's structure against databases of known protein-ligand interactions.

  • Analysis of Results: Prioritize potential targets based on prediction scores, biological relevance, and structural similarity to known ligands for those targets. A critical analysis of the predicted targets is crucial to filter out noise and focus on the most promising candidates.

A potential starting point for hypothesis generation comes from the structurally related compound, 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, which has been identified as a 5-HT2A serotonin receptor agonist[1]. This suggests that serotonergic or other aminergic G-protein coupled receptors (GPCRs) could be a promising area of investigation for this compound.

Part 2: Broad-Based Phenotypic and Target Screening

This phase employs high-throughput screening methods to identify the compound's biological effects in an unbiased manner.

High-Content Cellular Imaging

High-content imaging provides an unbiased view of the compound's effects on cellular morphology and a wide range of cellular processes.

Experimental Protocol: High-Content Cellular Imaging

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissues (e.g., HeLa, U2OS, A549).

  • Compound Treatment: Treat cells with a range of concentrations of this compound.

  • Staining: Stain cells with a panel of fluorescent dyes to visualize various cellular components and organelles (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal arrangement).

  • Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference database of compounds with known mechanisms of action to identify potential similarities.

Broad-Spectrum Target Binding Assays

A broad-spectrum radioligand binding assay panel is a powerful tool for identifying potential molecular targets from a large collection of receptors, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assay Panel

  • Panel Selection: Engage a contract research organization (CRO) that offers a comprehensive safety pharmacology panel, such as the Eurofins SafetyScreen44™ or a similar service. This panel should include a diverse range of targets, including GPCRs, ion channels, and transporters.

  • Compound Submission: Provide a sample of this compound for screening at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Analyze the percentage of inhibition of radioligand binding for each target. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Part 3: Focused Target Validation and Mechanistic Elucidation

Once potential targets or biological effects are identified, this phase focuses on validating these findings and elucidating the underlying molecular mechanisms.

Target Engagement and Affinity Determination

If a specific target is identified from the broad-spectrum screening, the next step is to confirm the interaction and determine the compound's affinity.

Experimental Protocol: Dose-Response and Affinity Assays

  • Assay Development: Develop or utilize an established in vitro assay for the specific target. This could be a functional assay (e.g., second messenger accumulation for a GPCR) or a direct binding assay (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]).

  • Dose-Response Curve Generation: Test a range of concentrations of this compound to generate a dose-response curve.

  • Affinity Calculation: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from the dose-response curve. For direct binding assays, determine the dissociation constant (Kd).

Cellular and Functional Assays

Cell-based assays are crucial for understanding how the compound's interaction with its target translates into a cellular response.

Experimental Protocol: Cellular Functional Assays

  • Cell Line with Target Expression: Use a cell line that endogenously expresses the target of interest or a recombinant cell line overexpressing the target.

  • Functional Readout: Select an appropriate functional readout that reflects the target's activity. For example, for a GPCR, this could be measuring changes in intracellular calcium levels or cAMP production. For an ion channel, it could be measuring changes in membrane potential or ion flux.

  • Agonist/Antagonist Mode of Action: Determine whether the compound acts as an agonist (activates the target), an antagonist (blocks the target's activity), or a modulator (alters the target's response to its endogenous ligand).

Signaling Pathway Analysis

Once the direct target and its functional effect are confirmed, the subsequent downstream signaling pathways need to be investigated.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with primary antibodies specific for key proteins in the suspected signaling pathway (e.g., phosphorylated forms of kinases) and a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection and quantify the changes in protein levels or phosphorylation status.

Part 4: In Vivo Validation and Physiological Relevance

The final stage of the MoA investigation is to determine if the in vitro findings translate to a physiological effect in a living organism.

Pharmacokinetic (PK) Studies

Before conducting in vivo efficacy studies, it is essential to understand the compound's pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., mouse or rat).

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

In Vivo Target Engagement and Efficacy Studies

These studies aim to demonstrate that the compound interacts with its target in a living animal and produces a relevant physiological response.

Experimental Protocol: In Vivo Target Engagement and Efficacy

  • Animal Model of Disease: If a therapeutic indication is hypothesized, select a relevant animal model of that disease.

  • Treatment and Dosing: Treat the animals with a dose and schedule informed by the PK studies.

  • Target Engagement Biomarkers: Measure a biomarker that confirms the compound is interacting with its target in the animal (e.g., changes in the level of a downstream signaling molecule in a relevant tissue).

  • Efficacy Readouts: Measure relevant behavioral or physiological endpoints to assess the compound's efficacy.

Visualization of the Investigational Workflow

The following diagram illustrates the logical flow of the proposed investigation into the mechanism of action of this compound.

MOA_Investigation_Workflow cluster_0 Part 1: Foundational Characterization cluster_1 Part 2: Broad-Based Screening cluster_2 Part 3: Focused Target Validation cluster_3 Part 4: In Vivo Validation physchem Physicochemical Profiling (Solubility, LogD, Stability, pKa) insilico In Silico Target Prediction physchem->insilico Informs Computational Model hcs High-Content Cellular Imaging physchem->hcs Informs Dosing & Formulation binding_panel Broad-Spectrum Target Binding Assays insilico->binding_panel Hypothesis for Target Classes functional_assays Cellular & Functional Assays (Agonist/Antagonist Mode) hcs->functional_assays Identifies Cellular Phenotype target_engagement Target Engagement & Affinity Determination (EC50/IC50, Kd) binding_panel->target_engagement Identifies Potential Direct Targets target_engagement->functional_assays Confirms Target Interaction pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) functional_assays->pathway_analysis Elucidates Downstream Effects invivo_efficacy In Vivo Target Engagement & Efficacy Studies pathway_analysis->invivo_efficacy Suggests In Vivo Biomarkers pk_studies Pharmacokinetic (PK) Studies pk_studies->invivo_efficacy Informs Dosing Regimen

Caption: A workflow for the systematic investigation of the mechanism of action.

Conclusion

The investigation into the mechanism of action of this compound requires a methodical and multi-faceted approach. By progressing from broad, unbiased screening to focused target validation and in vivo studies, researchers can build a comprehensive understanding of its pharmacological properties. The framework presented in this guide provides a robust and scientifically rigorous path to characterizing this novel compound, ultimately paving the way for the potential development of a new therapeutic agent. The key to success lies in the careful execution of each experimental stage and the critical interpretation of the data to inform the subsequent steps in the drug discovery and development process.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(5-Bromopyridin-2-YL)ethanamine, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's physicochemical properties. It details experimental protocols for solubility and stability assessment, presents data in a structured format, and explains the scientific rationale behind the methodologies. This guide aims to serve as an authoritative resource for handling, formulating, and analyzing this compound, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a brominated pyridine ring and an ethylamine side chain, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.[2] Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development, as these properties directly impact bioavailability, formulation, and shelf-life.[3] This guide provides a detailed examination of these critical parameters, grounded in established scientific principles and regulatory standards.

The core structure is related to phenethylamine, a well-known scaffold in medicinal chemistry associated with a wide range of biological activities.[1][4][5] The introduction of a bromopyridine moiety significantly alters the molecule's electronic and steric properties, which in turn influences its solubility and stability profile.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValue (Predicted or Experimental)Source
Molecular Formula C7H9BrN2[6]
Molecular Weight 201.07 g/mol
Appearance Light yellow liquid[6]
Boiling Point 261.3 ± 25.0 °C (Predicted)[6]
Density 1.485 ± 0.06 g/cm3 (Predicted)[6]
pKa 8.75 ± 0.10 (Predicted)[6]
Storage Temperature 2–8 °C under inert gas[6]

Table 1: Key Physicochemical Properties of this compound

The predicted pKa of 8.75 suggests that the ethylamine side chain is the primary basic center, which will be protonated at physiological pH.[6] This has significant implications for its aqueous solubility, which is expected to be pH-dependent. The bromopyridine ring is relatively electron-poor, which can influence its stability and potential for intermolecular interactions.

Solubility Assessment

Solubility is a critical parameter in drug development, affecting everything from in vitro assay reliability to in vivo absorption.[3] For this compound, a comprehensive solubility assessment should include both kinetic and thermodynamic measurements in a variety of relevant solvents.

3.1. Theoretical Considerations

The solubility of this compound is influenced by several structural features:

  • The Bromopyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromine atom adds to the molecule's lipophilicity. Bromopyridines are generally described as being only slightly miscible with water.[7]

  • The Ethylamine Side Chain: The primary amine is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility, especially at acidic pH where it will be protonated.

  • Overall Polarity: The combination of the polar amine and the less polar bromopyridine ring results in a molecule with moderate polarity.

Based on these features, the solubility is expected to be:

  • Highest in polar organic solvents like methanol, ethanol, and DMSO.

  • Moderate in less polar organic solvents like ethyl acetate and dichloromethane.

  • pH-dependent in aqueous solutions, with higher solubility at lower pH due to the protonation of the amine.

3.2. Experimental Protocols for Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic shake-flask methods.[3][8][9]

3.2.1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery and provides a rapid assessment of solubility.[3][8]

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to achieve a final concentration range (e.g., 1-200 µM).

  • Shake the plate at room temperature for 2 hours.[8]

  • Measure the amount of precipitate formed using nephelometry or by analyzing the supernatant after centrifugation.[8]

  • Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS.[8]

3.2.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[3][8]

Protocol:

  • Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline, ethanol).

  • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • It is crucial to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to ensure the compound has not undergone a phase transformation during the experiment.[9]

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM DMSO Stock k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_shake Shake for 2h k_dilute->k_shake k_measure Measure Precipitate / Analyze Supernatant k_shake->k_measure t_start Add Excess Solid t_shake Shake for 24-48h t_start->t_shake t_filter Filter t_shake->t_filter t_analyze Analyze Filtrate & Solid t_filter->t_analyze

Caption: Experimental workflows for kinetic and thermodynamic solubility assays.

3.3. Expected Solubility Profile
SolventExpected SolubilityRationale
Water (pH 7.4)Low to ModerateThe neutral form is moderately polar.
0.1 M HClHighThe amine group is protonated, forming a soluble salt.
0.1 M NaOHLowThe compound is in its neutral, less soluble form.
EthanolHighA polar protic solvent capable of hydrogen bonding.
DMSOVery HighA highly polar aprotic solvent.
DichloromethaneModerateA non-polar solvent, solubility driven by the bromopyridine ring.

Table 2: Predicted Solubility of this compound in Common Solvents

Stability Assessment

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11][12] Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[13][14][15][16]

4.1. Theoretical Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.[13][17]

  • Photodegradation: Aromatic systems, particularly those with heteroatoms, can be sensitive to light, leading to a variety of degradation products.

  • Thermal Degradation: High temperatures can induce decomposition, potentially involving the ethylamine side chain.

  • pH-Dependent Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions combined with heat could potentially lead to unforeseen degradation.

4.2. Forced Degradation Study Protocol

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][18]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[16]

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][14]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[19][20][21][22]

  • Mass Balance: Ensure that the total amount of the parent compound and the degradation products is conserved to account for all significant degradants.

G cluster_stress Forced Degradation Conditions (ICH Guidelines) start This compound Sample acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (1.2M lux h, 200 W h/m²) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(5-Bromopyridin-2-yl)ethanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromopyridin-2-yl)ethanamine is a versatile bifunctional building block crucial in modern drug discovery and synthetic chemistry. Its structure, featuring a reactive bromopyridine moiety and a nucleophilic primary ethylamine side chain, offers orthogonal handles for sequential chemical modifications. The bromine atom, positioned on an electron-deficient pyridine ring, is an excellent electrophilic partner in transition metal-catalyzed cross-coupling reactions. Concurrently, the primary amine serves as a classical nucleophile for amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. This guide provides an in-depth analysis of its reactivity, field-proven protocols for its application, and the scientific rationale behind key experimental choices.

Chemical Profile and Handling

Before proceeding with any experimental work, it is critical to understand the properties and safety requirements for this compound.

PropertyValueReference
CAS Number 691872-17-0
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol
Appearance Light yellow liquid[1]
Boiling Point 261.3±25.0 °C (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Safety & Handling Precautions: Safe laboratory practice is paramount when handling this reagent.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), impervious gloves (inspect before use), and a lab coat.[2]

  • Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust formation.[2][3] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[3]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If inhaled, move the person into fresh air.[2] If ingested, seek immediate medical attention.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

Core Applications & Reaction Protocols

The utility of this compound stems from its two distinct reactive sites. This allows for a modular approach to synthesis, where either the amine or the bromide can be functionalized selectively.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C-C bonds, particularly for creating biaryl scaffolds prevalent in pharmaceuticals.[6][7][8] In this context, the C-Br bond of this compound serves as the electrophilic handle to couple with a variety of organoboron reagents.

Causality of Experimental Choices:

  • Catalyst: A Palladium(0) species is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[9] Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ.

  • Base: A base is essential to activate the boronic acid, facilitating the transmetalation step with the palladium complex.[10] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective bases for this purpose.[7][11]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.[7][11] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Arylboronic Acid, & Base in a Schlenk Flask B Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat mixture to 85-100 °C D->E F Monitor by TLC/LC-MS (2-12 h) E->F G Cool to RT, Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry (Na₂SO₄), Filter, & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(5-Arylpyridin-2-yl)ethanamine

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[7]

  • Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 3-12 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(5-arylpyridin-2-yl)ethanamine.[7]

Arylboronic AcidProduct Yield
Phenylboronic acid~85%
4-Methoxyphenylboronic acid~90%
3-Chlorophenylboronic acid~82%
Thiophen-2-ylboronic acid~78%
Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[12][13] This protocol utilizes the C-Br bond of this compound to couple with a primary or secondary amine. A key consideration is the potential for self-reaction or polymerization due to the primary amine on the substrate. This can often be mitigated by using a large excess of the desired amine coupling partner or by transiently protecting the ethylamine group.

Causality of Experimental Choices:

  • Catalyst System: This reaction typically requires a more specialized catalyst system than Suzuki coupling. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for efficient catalytic turnover.[7] These bulky ligands promote the reductive elimination step and prevent catalyst decomposition.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[13][14] Sodium tert-butoxide (NaOtBu) is the most common choice.[7]

  • Solvent: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Anhydrous toluene is a common solvent.

Catalytic Cycle: Buchwald-Hartwig Amination

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B D X-Pd(II)L₂-R B->D C R-X (Bromopyridine) C->B E Amine Coordination D->E G [X-Pd(II)L₂(NHR'₂)-R]+ E->G F R'₂NH F->E H Deprotonation (Base) G->H I X-Pd(II)L₂(NR'₂)-R H->I J Reductive Elimination I->J J->A K R-NR'₂ (Product) J->K

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 2-(5-(Dialkylamino)pyridin-2-yl)ethanamine

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).[7]

  • Add anhydrous toluene and stir the mixture for 5-10 minutes to form the active catalyst.

  • Add this compound (1.0 equiv) followed by the desired secondary amine (e.g., morpholine, 1.5 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application 3: Amide Bond Formation

Amide bond formation is arguably the most performed reaction in medicinal chemistry.[15] The primary amine of this compound readily participates in this reaction, coupling with carboxylic acids to form amides while leaving the bromopyridine moiety intact for subsequent functionalization.

Causality of Experimental Choices:

  • Coupling Reagents: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[16] Therefore, the carboxylic acid must be activated.[17][18] Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) generate a highly reactive activated ester in situ, which is then readily displaced by the amine.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, ensuring the primary amine remains a free nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.

Experimental Workflow: Amide Coupling

G cluster_prep Activation cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Coupling Reagent (HATU), & Base (DIPEA) in DMF B Stir at RT for 15-30 min A->B C Add solution of This compound in DMF B->C D Stir at RT (2-16 h) C->D E Quench with Water, Extract with EtOAc D->E F Wash with aq. LiCl, NaHCO₃, & Brine E->F G Dry (Na₂SO₄), Filter, & Concentrate F->G H Purify via Column Chromatography or Recrystallization G->H I I H->I Final Amide

Caption: Workflow for a HATU-mediated amide bond formation.

Detailed Protocol: Synthesis of N-(2-(5-Bromopyridin-2-yl)ethyl)amides

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Carboxylic AcidProduct Yield
Benzoic Acid~92%
Acetic Acid~95%
Boc-glycine~88%
4-Fluorobenzoic Acid~90%

Conclusion

This compound is a powerful and versatile reagent for constructing molecular complexity. By understanding the distinct reactivity of its two functional groups, researchers can strategically design synthetic routes for a wide range of target molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide robust and reproducible methods for leveraging this building block in drug discovery and development programs. Adherence to proper safety protocols is essential for the successful and safe implementation of these procedures.

References

The Versatile Scaffold: 2-(5-Bromopyridin-2-yl)ethanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2-(5-Bromopyridin-2-yl)ethanamine core is one such scaffold, offering a unique combination of a basic ethylamine side chain and a functionalizable bromopyridine ring. This arrangement provides a versatile platform for the synthesis of a diverse range of therapeutic agents. The ethylamine moiety often serves as a key interaction point with biological targets, mimicking endogenous ligands, while the bromine atom on the pyridine ring acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable starting material for the development of drugs targeting a range of conditions, most notably those involving the central nervous system and inflammatory responses.

Histamine H3 Receptor Antagonists: Modulating Neurotransmission

The most prominent application of the this compound scaffold is in the design of histamine H3 receptor antagonists.[1][2][3] The H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[4] Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[4]

The 2-pyridylethanamine core of the scaffold mimics the endogenous ligand histamine, providing a crucial binding interaction with the H3 receptor.[5][6] The bromine atom allows for the introduction of various lipophilic groups via cross-coupling reactions, which can enhance potency, selectivity, and pharmacokinetic properties.[2][3]

Studies on related histamine H3 antagonists have revealed key structural requirements for optimal activity.[2][3] The basicity of the ethylamine nitrogen is crucial for the interaction with a key aspartate residue in the receptor binding pocket. Modifications at the 5-position of the pyridine ring with various aryl or heteroaryl groups through Suzuki or other cross-coupling reactions have been shown to significantly impact potency and selectivity.[2]

Compound ScaffoldTargetpKi (nM)pA2Reference
Non-imidazole propyloxy chain derivativesHistamine H3 Receptor7.51 - 9.537.07 - 9.20[7][8]
Tetrahydroisoquinoline derivativesHistamine H3 ReceptorHigh Affinity-[3]
Azepine derivativesHistamine H3 ReceptorHigh Affinity-[3]
Kinase Inhibitors: Targeting Cellular Signaling

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors.[9] Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, particularly cancer. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The amino group of the ethylamine chain can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromopyridine moiety allows for the exploration of the solvent-exposed region of the ATP-binding pocket through the introduction of various substituents via cross-coupling reactions.[10][11]

Derivatization of the this compound core for kinase inhibitor synthesis often involves N-acylation or N-arylation of the ethylamine side chain, followed by a Suzuki or Buchwald-Hartwig coupling reaction at the bromine position to introduce diverse functionalities.[12]

Neuroprotective Agents: Combating Neurodegeneration

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Pyridine-containing compounds have shown promise in this area due to their ability to modulate various targets involved in neurodegeneration, including oxidative stress and apoptosis.[1][13] The this compound scaffold can serve as a starting point for the synthesis of novel neuroprotective agents. The ethylamine side chain can be modified to interact with specific receptors or enzymes, while the pyridine ring can be functionalized to improve blood-brain barrier penetration and target engagement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound in the synthesis of medicinally relevant compounds.

Protocol 1: N-Alkylation of this compound with a Primary Alcohol (Borrowing Hydrogen Strategy)

This protocol describes a green and efficient method for the N-alkylation of the primary amine using a primary alcohol, which generates water as the only byproduct.[14]

Reaction Scheme:

N_Alkylation reactant1 This compound plus1 + reactant1->plus1 reactant2 R-CH2-OH plus1->reactant2 arrow1 [Ir catalyst] Base, Solvent Heat reactant2->arrow1 product N-(R-CH2)-2-(5-Bromopyridin-2-yl)ethanamine arrow1->product

Caption: N-Alkylation via Borrowing Hydrogen.

Materials:

  • This compound (1.0 eq)

  • Primary alcohol (e.g., 2-morpholinoethanol) (1.2 eq)

  • Iridium catalyst (e.g., [Ir(cod)Cl]2) (2.5 mol%)

  • Ligand (e.g., a phosphine ligand) (5 mol%)

  • Base (e.g., K2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the primary alcohol, iridium catalyst, ligand, and base.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Suzuki Cross-Coupling of N-Protected this compound

This protocol details the palladium-catalyzed Suzuki coupling to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.[15][16][17][18] The primary amine is typically protected (e.g., as a Boc-carbamate) before this step.

Reaction Scheme:

Suzuki_Coupling reactant1 N-Boc-2-(5-Bromopyridin-2-yl)ethanamine plus1 + reactant1->plus1 reactant2 Ar-B(OH)2 plus1->reactant2 arrow1 Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heat reactant2->arrow1 product N-Boc-2-(5-Arylpyridin-2-yl)ethanamine arrow1->product

Caption: Suzuki Cross-Coupling Reaction.

Materials:

  • N-Boc-2-(5-Bromopyridin-2-yl)ethanamine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (5 mol%)

  • Base (e.g., K2CO3) (2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-(5-Bromopyridin-2-yl)ethanamine and the arylboronic acid in the dioxane/water solvent mixture.

  • Add the base and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.

Protocol 3: Buchwald-Hartwig Amination of N-Protected this compound

This protocol describes the palladium-catalyzed amination to introduce a nitrogen-based nucleophile at the 5-position of the pyridine ring.[2][3][5][11][19]

Reaction Scheme:

Buchwald_Hartwig reactant1 N-Boc-2-(5-Bromopyridin-2-yl)ethanamine plus1 + reactant1->plus1 reactant2 R1R2NH plus1->reactant2 arrow1 Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat reactant2->arrow1 product N-Boc-2-(5-(N-R1R2)pyridin-2-yl)ethanamine arrow1->product

Caption: Buchwald-Hartwig Amination Reaction.

Materials:

  • N-Boc-2-(5-Bromopyridin-2-yl)ethanamine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (2 mol%)

  • Ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add anhydrous toluene, followed by N-Boc-2-(5-Bromopyridin-2-yl)ethanamine and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the Boc group as described in Protocol 2.

Visualization of a Key Signaling Pathway

The following diagram illustrates the mechanism of action of a histamine H3 receptor antagonist, a key application of compounds derived from this compound.

H3_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in vesicles) Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft Histamine_Vesicle->Synaptic_Cleft Release H3_Receptor H3 Autoreceptor Synaptic_Cleft->H3_Receptor Feedback Inhibition Postsynaptic_Receptor Postsynaptic Histamine Receptor (H1/H2) Synaptic_Cleft->Postsynaptic_Receptor Binds Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptor->Neuronal_Activity Activation H3_Antagonist H3 Antagonist (derived from This compound) H3_Antagonist->H3_Receptor Blocks

Caption: Histamine H3 Receptor Antagonism Pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of histamine H3 receptor antagonists is well-established, and its potential for developing novel kinase inhibitors and neuroprotective agents is significant. The protocols and insights provided in this guide offer a solid foundation for researchers in the field of drug discovery to design and synthesize new therapeutic agents based on this privileged scaffold. The ability to readily perform N-alkylation and cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates for a range of diseases.

References

safe handling and storage procedures for 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 2-(5-Bromopyridin-2-YL)ethanamine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 691872-17-0). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the chemical. This guide is built on the foundational principles of laboratory safety, drawing from authoritative safety data sheets and established best practices for handling pyridine derivatives.

Section 1: Understanding the Compound: Physicochemical Properties and Hazards

This compound is a substituted pyridine derivative. Its structure, featuring a brominated pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry and organic synthesis. However, these same structural features necessitate careful handling due to its potential reactivity and toxicity.

Physicochemical Data

A clear understanding of the compound's physical and chemical properties is fundamental to its safe use.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol
Appearance Light yellow liquid[1]
Boiling Point 261.3 ± 25.0 °C (Predicted)[1]
Density 1.485 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.75 ± 0.10 (Predicted)[1]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause irritation and toxicity. The Globally Harmonized System (GHS) classification provides a universal framework for understanding these risks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source:

The signal word for this compound is "Danger" . It is crucial that all personnel handling this chemical are fully aware of these hazards before commencing any work.

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary approach to handling hazardous chemicals is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The causality is simple: by creating physical barriers and controlled environments, we prevent the chemical from coming into contact with the user.

Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that reduce or eliminate hazards.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation[3][4].

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[6][7] Their proximity is vital for immediate decontamination in the event of a significant splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] Given the risk of serious eye damage (H318), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a heightened risk of splashing.[3][8][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended over latex.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[10]

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect against skin contact and to prevent contamination of personal clothing.[3][8]

  • Respiratory Protection: While working in a fume hood should provide adequate protection, if there is a potential for exposure outside of this control (e.g., a large spill), a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge is necessary.[11]

Section 3: Standard Operating Protocols

Adherence to standardized protocols is essential for ensuring reproducible results and, more importantly, consistent safety.

General Handling and Usage Workflow

This workflow diagram illustrates the critical decision points and safety measures required when handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handling_weigh Weigh/Measure Compound in Fume Hood prep_ppe->handling_weigh Proceed to Handling prep_fumehood Verify Fume Hood is Operational prep_fumehood->prep_ppe prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_fumehood handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction (Maintain Containment) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate Reaction Complete cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Storage Protocol

Proper storage is critical to maintain the chemical's stability and prevent accidental release or reaction.

  • Container: Keep the compound in its original, tightly sealed container.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][6][12] The storage area should be secured and accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][13] Do not store near sources of heat or ignition.[6]

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]

Disposal Protocol

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Disposal Method: All waste material must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[7][14] Do not pour this chemical down the drain.[5][12]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before working with the chemical.

Emergency Response Workflow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) skin Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. start->skin Exposure eye Eye Contact: Rinse with eyewash for 15 min. Seek immediate medical attention. start->eye Exposure inhalation Inhalation: Move to fresh air. Seek medical attention. start->inhalation Exposure ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion Exposure spill_evacuate Evacuate immediate area start->spill_evacuate Spill end_medical Show SDS to Medical Personnel skin->end_medical eye->end_medical inhalation->end_medical ingestion->end_medical spill_contain Contain spill with absorbent material (e.g., vermiculite, sand) spill_evacuate->spill_contain spill_collect Collect absorbed material into a sealed container for disposal spill_contain->spill_collect spill_clean Clean spill area spill_collect->spill_clean end_report Report Incident to Supervisor/EHS spill_clean->end_report end_medical->end_report

Caption: Decision-making workflow for emergency situations.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][15]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][15] Seek immediate medical advice.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[4][13] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[15]

References

Application Notes and Protocols for the Derivatization of 2-(5-Bromopyridin-2-yl)ethanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(5-Bromopyridin-2-yl)ethanamine scaffold is a versatile building block in medicinal chemistry, offering multiple points for chemical modification to generate diverse compound libraries for biological screening. The presence of a primary amine allows for a variety of well-established derivatization reactions, while the bromopyridine moiety provides a handle for cross-coupling reactions and introduces a key element for potential halogen bonding interactions with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this valuable scaffold. It includes detailed, step-by-step protocols for key derivatization strategies, insights into the rationale behind experimental choices, and guidance on the characterization and potential biological screening applications of the resulting compound library.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[] Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties make it a desirable feature in drug design. The this compound scaffold combines this key heterocycle with a flexible ethylamine side chain and a bromine atom. This combination offers several strategic advantages for drug discovery:

  • Primary Amine as a Versatile Handle: The primary amine is a nucleophilic center that can be readily derivatized through a multitude of reactions, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. This allows for the systematic exploration of the chemical space around this functional group to establish structure-activity relationships (SAR).[2]

  • The Role of the Bromopyridine Moiety: The bromine atom at the 5-position of the pyridine ring serves two main purposes. Firstly, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Secondly, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling further diversification of the scaffold at a later stage.

  • Structural Similarity to Known Bioactive Molecules: The 2-aminoethylpyridine core is found in molecules with a range of biological activities, including histamine H1 receptor agonism.[3] This suggests that derivatives of this compound may interact with a variety of biological targets.

This guide will focus on the initial derivatization of the primary amine to rapidly generate a library of diverse compounds for initial biological screening.

Overview of Derivatization and Screening Workflow

The overall process of generating and screening a library of this compound derivatives can be visualized as a multi-step workflow. This involves the synthesis of a diverse set of analogs, their purification and characterization, and subsequent evaluation in a cascade of biological assays.

Derivatization and Screening Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Start This compound Derivatization Derivatization Reactions (Acylation, Sulfonylation, etc.) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Verification (NMR, MS, HPLC) Purification->Characterization PrimaryScreening Primary High-Throughput Screening (HTS) Characterization->PrimaryScreening HitConfirmation Hit Confirmation & Dose-Response PrimaryScreening->HitConfirmation SecondaryAssays Secondary & Selectivity Assays HitConfirmation->SecondaryAssays LeadOptimization Lead Optimization (SAR) SecondaryAssays->LeadOptimization

Caption: General workflow for derivatization and biological screening.

Key Derivatization Strategies and Protocols

The primary amine of this compound is the focal point for initial library synthesis. The following sections detail the rationale and provide step-by-step protocols for four robust and versatile derivatization reactions.

Derivatization_Pathways cluster_reactions Derivatization Reactions Core This compound Acylation N-Acylation (Amides) Core->Acylation R-COCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation R-SO2Cl, Base ReductiveAmination Reductive Amination (Secondary Amines) Core->ReductiveAmination R-CHO, Reducing Agent UreaFormation Urea/Thiourea Formation Core->UreaFormation R-NCO or R-NCS

Caption: Key derivatization pathways for the primary amine.

N-Acylation: Synthesis of Amides

Rationale: Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[4] Acylation with a diverse range of acyl chlorides or carboxylic acids introduces a variety of substituents, allowing for the exploration of steric and electronic effects on biological activity. This is a robust reaction that generally proceeds with high yields.

Experimental Protocol: General Procedure for N-Acylation

This protocol is adapted from standard procedures for the acylation of primary amines.[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, or a custom acyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

N-Sulfonylation: Synthesis of Sulfonamides

Rationale: The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs. N-sulfonylation introduces a tetrahedral geometry and a strong hydrogen bond donor/acceptor group, which can significantly influence the binding of a molecule to its target.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol is based on established methods for the sulfonylation of amines.[7]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM as solvent) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with TEA) in a round-bottom flask and cool to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Workup: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine. If DCM is used, dilute with more DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

Reductive Amination: Synthesis of Secondary Amines

Rationale: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[8][9] This reaction allows for the introduction of a wide variety of alkyl and aryl groups via the reaction with aldehydes or ketones, leading to the formation of secondary amines. This modification significantly alters the basicity and lipophilicity of the molecule compared to the primary amine starting material.

Experimental Protocol: General Procedure for Reductive Amination

This one-pot protocol is adapted from common reductive amination procedures using sodium triacetoxyborohydride.[8]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, isobutyraldehyde) (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine by flash column chromatography on silica gel.

Urea and Thiourea Formation

Rationale: The urea and thiourea functionalities are prevalent in many biologically active compounds due to their ability to act as potent hydrogen bond donors and acceptors.[10] The synthesis of ureas and thioureas from the primary amine is typically straightforward and high-yielding, making it an excellent strategy for library generation.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

This protocol is based on the reaction of primary amines with isocyanates or isothiocyanates.[11]

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-6 hours. In many cases, the urea or thiourea product will precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold THF or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether, hexanes) to afford the pure urea or thiourea derivative.

Characterization of the Derivative Library

Rigorous characterization of each synthesized compound is crucial to ensure its identity and purity before biological screening. A combination of spectroscopic and chromatographic techniques should be employed.

Table 1: Summary of Analytical Characterization Techniques

TechniquePurposeSample Data/Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of covalent modifications.Appearance of new signals corresponding to the added moiety (e.g., amide NH proton, aromatic protons of the acyl group). Shifts in the signals of the ethylamine backbone.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of the expected mass of the derivative.Observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram, with purity typically >95% for compounds submitted for biological screening.

Biological Screening Applications

The structural features of the this compound scaffold suggest potential utility across several therapeutic areas. The derivatized library can be screened against a variety of biological targets to identify novel hits.

Potential Therapeutic Areas and Targets:

  • Oncology: Pyridine-urea derivatives have demonstrated significant anticancer activity.[12] The library could be screened against a panel of cancer cell lines (e.g., breast, lung, colon) to identify compounds with antiproliferative effects.

  • Infectious Diseases: The pyridine nucleus is a common feature in antimicrobial agents.[13] The derivatives can be tested for antibacterial and antifungal activity against a range of pathogenic strains.

  • Inflammation and Immunology: Certain pyridine derivatives possess anti-inflammatory properties.[12] The library could be screened in cell-based assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) or in enzyme assays targeting key inflammatory mediators (e.g., COX, LOX).

  • Neuroscience: Given the structural similarity to histamine agonists, derivatives could be screened against a panel of G-protein coupled receptors (GPCRs) relevant to neurological disorders.

Screening Cascade:

A typical screening cascade involves a tiered approach to efficiently identify and validate promising compounds.

Screening_Cascade A Primary HTS (Single Concentration) B Hit Confirmation (Fresh Sample) A->B Identify 'Hits' C Dose-Response (IC50/EC50) Determination B->C Confirm Activity D Secondary/Orthogonal Assays (Confirm Mechanism) C->D Quantify Potency E Selectivity Profiling (Against Related Targets) D->E Validate On-Target Activity F Initial ADME/Tox Assessment E->F Assess Drug-like Properties

Caption: A representative biological screening cascade.

Conclusion

The this compound scaffold represents a highly attractive starting point for the generation of novel compound libraries for biological screening. The straightforward and robust derivatization of its primary amine allows for the rapid exploration of chemical diversity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and screen these derivatives, ultimately facilitating the discovery of new chemical probes and potential therapeutic leads.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Bromopyridin-2-YL)ethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Bromopyridin-2-YL)ethanamine in Preclinical Research

Substituted pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The pyridine scaffold is prevalent in a significant number of FDA-approved drugs, highlighting its importance in the development of novel pharmaceuticals.[1] this compound is a key building block in this domain, offering a versatile scaffold for the synthesis of a diverse range of compounds for preclinical evaluation. Its bifunctional nature, possessing both a reactive bromine atom and a primary amine, allows for a multitude of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. The primary amine group provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, further expanding the accessible chemical space. The controlled, large-scale synthesis of this intermediate is therefore a critical step in advancing preclinical candidates from the laboratory to further development.

This document provides a comprehensive guide to the multi-gram scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on scalability, safety, and reproducibility, ensuring a reliable supply of this crucial intermediate for preclinical studies.

Synthetic Strategy: A Two-Step Approach to this compound

The most efficient and scalable synthetic route to this compound involves a two-step process, commencing with the commercially available 2,5-dibromopyridine. The first step is a nucleophilic substitution to introduce the cyanomethyl group, followed by the reduction of the nitrile to the desired primary amine.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Step_1_Reaction Step 1: Cyanation 2,5-Dibromopyridine->Step_1_Reaction NaCN, DMSO 2-(5-Bromopyridin-2-yl)acetonitrile 2-(5-Bromopyridin-2-yl)acetonitrile Step_1_Reaction->2-(5-Bromopyridin-2-yl)acetonitrile Work-up & Purification Step_2_Reaction Step 2: Reduction 2-(5-Bromopyridin-2-yl)acetonitrile->Step_2_Reaction LiAlH4, THF This compound This compound Step_2_Reaction->this compound Quench & Work-up Final_Purification Final Purification This compound->Final_Purification Distillation/Chromatography Characterized Product Characterized Product Final_Purification->Characterized Product QC Analysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

The initial step involves the nucleophilic substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with a cyanide source. The 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,5-Dibromopyridine≥98%Commercially Available
Sodium Cyanide (NaCN)≥97%Commercially AvailableEXTREMELY TOXIC . Handle with extreme caution.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially AvailableFor drying.
Experimental Protocol (Gram Scale)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,5-dibromopyridine (1 equivalent).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the 2,5-dibromopyridine.

  • Addition of Cyanide: Carefully add sodium cyanide (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine (2 x volumes).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 2-(5-Bromopyridin-2-yl)acetonitrile by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield a solid product.[2]

Part 2: Reduction of 2-(5-Bromopyridin-2-yl)acetonitrile to this compound

The second and final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(5-Bromopyridin-2-yl)acetonitrileAs synthesized in Part 1
Lithium Aluminum Hydride (LiAlH₄)Powder or granules, ≥95%Commercially AvailableHIGHLY REACTIVE . Handle with extreme care under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Commercially AvailableFor quenching.
2 M Sodium Hydroxide (NaOH) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Experimental Protocol (Gram Scale)
  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath). Caution: The reaction is exothermic. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • EXTREME CAUTION: Quench the reaction by the slow, dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally by the dropwise addition of water (3x mL). This is known as the Fieser workup.

    • Stir the resulting granular precipitate for 30 minutes.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent streaking) to obtain the pure product as an oil or low-melting solid.[4]

Diagram of the Purification Workflow

Purification_Workflow cluster_workup Work-up cluster_purification Purification Crude_Reaction_Mixture Crude_Reaction_Mixture Quenching Quenching Crude_Reaction_Mixture->Quenching H2O, NaOH(aq) Filtration Filtration Quenching->Filtration Remove Al salts Concentration Concentration Filtration->Concentration Remove solvent Purification_Method Choice of Method Concentration->Purification_Method Crude Product Vacuum_Distillation Vacuum_Distillation Purification_Method->Vacuum_Distillation Volatile Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Non-volatile Pure_Product Pure_Product Vacuum_Distillation->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization Pure_Product->Characterization Final QC

Caption: General purification workflow for this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the pyridine ring protons and the ethylamine side chain.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₇H₉BrN₂ (m/z = 200.00/202.00 for Br isotopes).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for N-H stretching of the primary amine and C-Br stretching.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, and skin contact. Contact with acids liberates highly toxic hydrogen cyanide gas. Use with extreme caution and have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • 2,5-Dibromopyridine and this compound: Halogenated pyridines can be irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal.

  • LiAlH₄ waste should be carefully quenched with a non-protic solvent followed by a protic solvent (e.g., isopropanol) before disposal.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound, a valuable building block for preclinical drug discovery. By following these procedures and adhering to the outlined safety precautions, researchers can ensure a consistent and reliable supply of this important intermediate. The successful scale-up of this synthesis is a critical enabler for the advancement of novel therapeutic candidates.

References

Application Notes and Protocols: Leveraging 2-(5-Bromopyridin-2-YL)ethanamine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(5-Bromopyridin-2-YL)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives are instrumental in the development of targeted therapies, particularly kinase inhibitors. Within this class, this compound emerges as a highly versatile and valuable building block. Its unique structural features—a bromine atom at the 5-position and an ethylamine side chain at the 2-position of the pyridine ring—offer a strategic advantage for the synthesis of diverse libraries of potential kinase inhibitors.

The bromine atom serves as a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site. The ethylamine side chain provides a crucial point for further derivatization, enabling the introduction of pharmacophoric features that can enhance potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common interaction motif within the hinge region of many kinases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into detailed, field-proven protocols for key synthetic transformations and discuss the rationale behind these experimental choices.

Application Focus: Targeting Key Kinase Families

Kinase inhibitors developed from the this compound scaffold and its derivatives have the potential to target a wide array of kinases implicated in proliferative diseases, inflammatory disorders, and neurodegenerative conditions. The versatility of this starting material allows for the design of inhibitors targeting:

  • Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), which are critical regulators of angiogenesis and cell growth.

  • Non-Receptor Tyrosine Kinases: Such as members of the Src family kinases, which are involved in cell proliferation, differentiation, and survival.

  • Serine/Threonine Kinases: Including Glycogen Synthale Kinase 3 (GSK-3), a key player in multiple cellular signaling pathways, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[1][2]

The ability to readily diversify the this compound core enables the fine-tuning of inhibitor selectivity, a critical aspect in minimizing off-target effects and enhancing therapeutic efficacy.

Synthetic Workflow and Key Transformations

The strategic utility of this compound lies in its amenability to sequential or orthogonal functionalization. The bromine atom is typically addressed first via cross-coupling reactions, followed by modification of the ethylamine side chain.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald intermediate1 5-Aryl-2-(2-aminoethyl)pyridine Derivative suzuki->intermediate1 intermediate2 5-Amino-2-(2-aminoethyl)pyridine Derivative buchwald->intermediate2 derivatization1 Amide Coupling, Reductive Amination, etc. (on ethylamine) intermediate1->derivatization1 derivatization2 Amide Coupling, Reductive Amination, etc. (on ethylamine) intermediate2->derivatization2 final1 Final Kinase Inhibitor Library 1 derivatization1->final1 final2 Final Kinase Inhibitor Library 2 derivatization2->final2

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is fundamental for introducing diverse aromatic moieties at the 5-position of the pyridine ring.[3][4]

Materials:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0>98%Sigma-Aldrich
Aryl/Heteroaryl Boronic Acid1.2>98%Combi-Blocks
Pd(PPh₃)₄0.05>98%Strem Chemicals
K₂CO₃2.0>99%Fisher Scientific
1,4-Dioxane-AnhydrousAcros Organics
Water-DIIn-house

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction.[5] Potassium carbonate is a mild base suitable for this transformation and is soluble in the aqueous phase of the biphasic solvent system. The 1,4-dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the palladium-catalyzed amination of this compound, a powerful method for forming a C-N bond at the 5-position of the pyridine ring.[6][7][8]

Materials:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0>98%Sigma-Aldrich
Amine (Primary or Secondary)1.2>98%Alfa Aesar
Pd₂(dba)₃0.02>98%Oakwood Chemical
Xantphos0.04>98%TCI America
NaOtBu1.4>98%Acros Organics
Toluene-AnhydrousEMD Millipore

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly for heteroaromatic substrates.[1] Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine. Toluene is a common high-boiling, non-polar solvent for this reaction.

Illustrative Signaling Pathway: GSK-3 and its Inhibition

Many kinase inhibitors derived from pyridine-based scaffolds target serine/threonine kinases like GSK-3. Dysregulation of the GSK-3 signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1][2]

G cluster_0 Upstream Regulation cluster_1 GSK-3 Regulation cluster_2 Downstream Effects Wnt Wnt GSK3 GSK-3 Wnt->GSK3 Inhibits Insulin Insulin Akt Akt Insulin->Akt Akt->GSK3 Phosphorylates & Inactivates pGSK3 p-GSK-3 (Inactive) GSK3->pGSK3 BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation Tau Tau GSK3->Tau Phosphorylates Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->GSK3 Inhibits Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation NeurofibrillaryTangles Neurofibrillary Tangles Hyperphosphorylation->NeurofibrillaryTangles

Caption: Simplified GSK-3 signaling pathway and points of inhibition.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and insights provided in these application notes offer a solid foundation for researchers to design and synthesize diverse libraries of compounds targeting a range of kinases. The strategic application of modern cross-coupling chemistry to this scaffold will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(5-Bromopyridin-2-YL)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. We will delve into the critical steps of the synthesis, provide scientifically-grounded solutions to frequent challenges, and offer detailed experimental procedures.

Synthesis Overview: The Primary Pathway

The most reliable and commonly employed route to synthesize this compound involves the reduction of the nitrile precursor, 2-(5-Bromopyridin-2-yl)acetonitrile.[1] This two-step approach, starting from a suitable 2-substituted-5-bromopyridine, offers a versatile and scalable method.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction Start 2-Halomethyl-5-bromopyridine or 2-Methyl-5-bromopyridine Nitrile 2-(5-Bromopyridin-2-yl)acetonitrile Start->Nitrile  NaCN or KCN Amine This compound Nitrile_ref 2-(5-Bromopyridin-2-yl)acetonitrile Nitrile_ref->Amine  Reduction (e.g., H₂, Catalyst or Hydride)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The synthesis typically begins with 2-(5-bromopyridin-2-yl)acetonitrile. This intermediate is commercially available from various suppliers.[2][3][4] For researchers needing to prepare it in-house, it can be synthesized from 2-chloromethyl-5-bromopyridine or by direct cyanomethylation of 2-methyl-5-bromopyridine, although the latter can be challenging.

Q2: Why is the reduction of the nitrile group the critical step for yield?

The reduction of the nitrile to a primary amine is a sensitive transformation.[5] It can be plagued by side reactions, most notably the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines.[6][7] Furthermore, the reaction conditions must be carefully chosen to avoid undesired side reactions like reductive de-bromination. Therefore, controlling the selectivity of this step is paramount for achieving a high yield of the desired product.

Q3: What are the main categories of reducing agents for this transformation?

There are two primary methods for nitrile reduction:

  • Catalytic Hydrogenation: This involves using hydrogen gas (H₂) in the presence of a metal catalyst like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[6] This is often the most economical and scalable method.[6]

  • Stoichiometric Hydride Reagents: This method uses metal hydrides such as Lithium Aluminum Hydride (LiAlH₄), Diborane (B₂H₆), or Sodium Borohydride (NaBH₄), often in combination with a catalyst.[5][8] While effective, these reagents can be less selective and produce significant waste salts.[5]

Troubleshooting Guide: Optimizing the Nitrile Reduction Step

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Side Product Formation (Secondary/Tertiary Amines) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 De-bromination Problem->Cause3 Solution1a Add NH₃ or Acidic Additive Cause1->Solution1a Solution1b Choose a more selective catalyst (e.g., Cobalt Boride) Cause1->Solution1b Solution2a Increase H₂ Pressure / Temperature Cause2->Solution2a Solution2b Check Catalyst Activity Cause2->Solution2b Solution3a Use milder conditions Cause3->Solution3a Solution3b Avoid Palladium-based catalysts Cause3->Solution3b

Caption: Troubleshooting logic for common synthesis issues.

Q4: My yield is low due to the formation of significant secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

  • Possible Cause: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary amines, which can further react to form tertiary amines.[6] This is a very common issue in nitrile reductions.[7]

  • Recommended Solutions & Scientific Rationale:

    • Ammonia Addition: Conducting the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia) is highly effective. The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amines by competing for the imine intermediate.

    • Catalyst Choice: The choice of catalyst is a critical factor in determining selectivity.[6] While Raney Nickel is common, catalysts like Cobalt Boride can be more regioselective for primary amine production.[6]

    • Acidic Additives: In some cases, the addition of a small amount of acid can protonate the primary amine product, rendering it less nucleophilic and preventing it from reacting with the imine intermediate. However, this must be carefully optimized as excess acid can deactivate the catalyst.

Q5: The reaction is very slow or stalls before completion. What should I do?

  • Possible Cause: The catalyst may be deactivated (poisoned), or the reaction conditions (temperature, pressure) may be insufficient. The pyridine nitrogen itself can sometimes coordinate to the catalyst surface, inhibiting its activity.

  • Recommended Solutions & Scientific Rationale:

    • Verify Catalyst Quality: Ensure the catalyst is fresh and active. Raney Nickel, for instance, should be stored under water and used shortly after activation. For Pd/C, ensure it has not been exposed to catalyst poisons like sulfur or thiol compounds.

    • Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the H₂ pressure (e.g., from 50 psi to 100-500 psi in a suitable reactor) increases the concentration of hydrogen on the catalyst surface, accelerating the reduction of the imine intermediate and potentially outcompeting side reactions.

    • Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious, as excessive heat can promote side reactions, including de-bromination.

    • Consider a Different Reducing Agent: If catalytic hydrogenation proves consistently problematic, switching to a chemical hydride may be necessary. LiAlH₄ is a powerful reducing agent that readily reduces nitriles.[1] However, it is non-selective and requires a strictly anhydrous environment and careful workup.

Q6: I am observing significant de-bromination, losing the bromine atom from the pyridine ring. How can I prevent this?

  • Possible Cause: Palladium-based catalysts (like Pd/C) are well-known to catalyze dehalogenation reactions, especially with aryl bromides, under hydrogenation conditions. Aggressive conditions (high temperature, prolonged reaction times) exacerbate this issue.

  • Recommended Solutions & Scientific Rationale:

    • Avoid Palladium Catalysts: The most straightforward solution is to switch to a catalyst less prone to causing dehalogenation. Raney Nickel or Cobalt-based catalysts are generally safer choices for this specific substrate.

    • Milder Reaction Conditions: If using a catalyst like Pd/C is unavoidable, use the mildest conditions possible. This means lower hydrogen pressure, lower temperature (even room temperature if feasible), and carefully monitoring the reaction to stop it as soon as the starting material is consumed.

    • Use a Stoichiometric Reagent: Reagents like LiAlH₄ or borane complexes typically do not cause de-bromination under standard conditions, making them a good alternative if de-bromination is a persistent problem.[1][8]

Data Summary: Comparison of Reduction Methods
MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation Raney Nickel, H₂Methanolic NH₃, 50-100 psi H₂, RT-50°CCost-effective, scalable, clean workup.[6]Potential for secondary/tertiary amine formation; catalyst can be pyrophoric.
Catalytic Hydrogenation Pd/C, H₂Methanol, 50 psi H₂, RTHigh activity.High risk of de-bromination ; can form side products.[7]
Hydride Reduction LiAlH₄Anhydrous THF or Et₂O, 0°C to refluxPowerful and fast reduction.[1][8]Non-selective, requires strict anhydrous conditions, difficult workup, waste generation.[5]
Hydride Reduction NaBH₄ / CoCl₂Methanol, RTMilder than LiAlH₄, more cost-effective.Can be slower, requires optimization of the CoCl₂ loading.

Recommended Experimental Protocol

This protocol for catalytic hydrogenation is designed to maximize the yield of the primary amine while minimizing side products.

Objective: To reduce 2-(5-Bromopyridin-2-yl)acetonitrile to this compound.

Reagents & Equipment:

  • 2-(5-Bromopyridin-2-yl)acetonitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Methanol

  • Ammonia gas or a solution of Ammonia in Methanol (7N)

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Celite™ for filtration

Step-by-Step Methodology:

  • Reactor Preparation: To a clean and dry Parr reactor vessel, add 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 eq).

  • Catalyst Addition: Carefully wash the Raney Nickel catalyst (approx. 10-20% by weight of the nitrile) with anhydrous methanol three times to remove the water. Immediately add the washed, damp catalyst to the reactor vessel. Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or while wet.

  • Solvent Addition: Add anhydrous methanol saturated with ammonia (or 7N methanolic ammonia) to the vessel to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and heat the reaction to 30-40°C if necessary. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the Celite™ pad with methanol. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry as it can ignite. Quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by silica gel column chromatography or distillation if required.

References

troubleshooting failed reactions involving 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. Our approach is rooted in mechanistic principles to provide you with a robust framework for identifying, understanding, and resolving experimental failures.

Frequently Asked Questions (FAQs)

Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or showing low yield. What are the common causes?

A1: The most common issues include hydrodehalogenation (loss of the bromine atom), catalyst deactivation, and poor solubility of reagents. The pyridine nitrogen can coordinate to the palladium center, altering its reactivity. Additionally, the primary amine can act as a ligand, further complicating the catalytic cycle.

Q2: I'm observing multiple products in my acylation reaction. How can I improve selectivity?

A2: The primary amine is highly nucleophilic and will readily acylate. However, side reactions can occur, including bis-acylation if the reaction conditions are too harsh, or reactions involving the pyridine ring under certain conditions. Controlling stoichiometry, temperature, and the choice of base are critical for selective mono-acylation.

Q3: My reductive amination with this compound is sluggish and incomplete. Why is this happening?

A3: The nucleophilicity of the primary amine can be modulated by the electron-withdrawing effect of the bromopyridine ring. Imine formation, the first step of reductive amination, is reversible and can be slow. The reaction pH is also crucial; it needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.

Q4: Should I protect the primary amine before proceeding with other reactions?

A4: Protecting the primary amine is a highly recommended strategy, especially for palladium-catalyzed cross-coupling reactions.[1][2] An unprotected amine can lead to side reactions and catalyst inhibition. Common protecting groups for primary amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).

In-Depth Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

This scenario suggests an issue with the catalyst's activity or the reaction conditions not being optimal for the substrate.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Amine: The primary amine can coordinate to the palladium catalyst, inhibiting its activity.

    • Troubleshooting Protocol 1: Amine Protection.

      • Protect the primary amine of this compound with a suitable protecting group like Boc anhydride.

      • Dissolve the amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

      • Purify the Boc-protected product and use it in the cross-coupling reaction.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting Protocol 2: Ligand Screening.

      • Set up small-scale parallel reactions with different phosphine ligands.

      • Commonly used ligands for cross-coupling with heteroaryl halides include Buchwald ligands (e.g., SPhos, XPhos) and others like P(t-Bu)₃.[3]

      • Maintain consistent reaction conditions (catalyst loading, base, solvent, temperature) across all reactions to compare the ligand effect accurately.

The appearance of 2-(pyridin-2-yl)ethanamine as a major byproduct indicates hydrodehalogenation, a common side reaction with bromopyridines.[4][5]

Potential Causes & Solutions:

  • Source of Hydride: The hydride source for hydrodehalogenation can be solvents (like alcohols), bases, or impurities.

    • Troubleshooting Protocol 3: Modifying Reaction Conditions to Minimize Hydrodehalogenation.

      • Choice of Base: Use a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides.

      • Solvent: Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol-based solvents if hydrodehalogenation is a significant issue.

      • Palladium Precursor: Some palladium sources can promote hydrodehalogenation more than others. If using Pd/C with a hydrogen source, this is a known issue. For cross-coupling, Pd(PPh₃)₄ or Pd₂(dba)₃ are common starting points.

Below is a troubleshooting workflow for palladium-catalyzed cross-coupling reactions:

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Guide 2: Acylation Reactions

The primary amine of this compound is the primary site of acylation. However, over-acylation or other side reactions can occur.

Potential Causes & Solutions:

  • Over-acylation: Use of excess acylating agent or harsh conditions can lead to the formation of a di-acylated product (on the amine and potentially the pyridine nitrogen, forming a pyridinium salt).

    • Troubleshooting Protocol 4: Stoichiometry and Temperature Control.

      • Use a slight excess (1.05-1.1 equivalents) of the acylating agent (e.g., acid chloride, anhydride).

      • Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate.

      • Add the acylating agent dropwise to a solution of the amine and a non-nucleophilic base (e.g., TEA, DIPEA) in an aprotic solvent (e.g., DCM, THF).

  • Competing N-arylation: In some cases, particularly with activated aryl halides, self-condensation can occur.

    • Troubleshooting Protocol 5: Choice of Acylating Agent and Base.

      • Use a pre-activated carboxylic acid (e.g., with HATU, HOBt) instead of a highly reactive acid chloride. This allows for milder reaction conditions.

      • Use a hindered base to minimize side reactions.

The following table summarizes recommended conditions for selective mono-acylation:

ParameterRecommended ConditionRationale
Stoichiometry 1.05-1.1 eq. acylating agentMinimizes over-acylation.
Temperature 0 °C to RTControls reaction rate and reduces side reactions.
Base Triethylamine, DIPEANon-nucleophilic bases that scavenge the acid byproduct.
Solvent Anhydrous DCM, THFAprotic solvents to prevent hydrolysis of the acylating agent.
Guide 3: Reductive Amination

This is often due to inefficient imine formation or suboptimal reduction conditions.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium for imine formation may not favor the product.

    • Troubleshooting Protocol 6: Promoting Imine Formation.

      • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine formation.

      • Pre-formation of the Imine: Stir the amine and the carbonyl compound together in the presence of a dehydrating agent for a few hours before adding the reducing agent.

  • Suboptimal pH: The reaction requires a mildly acidic pH (typically 4-6).

    • Troubleshooting Protocol 7: pH Adjustment.

      • Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

      • Monitor the pH and adjust as necessary.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.

    • Troubleshooting Protocol 8: Selecting the Right Reducing Agent.

      • Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective.[6]

      • Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

      • Avoid strong reducing agents like sodium borohydride (NaBH₄) which can readily reduce the starting aldehyde or ketone.

A visual representation of the reductive amination process and key control points:

Caption: Key steps and control points in reductive amination.

Purification of Reaction Products

Purification of products derived from this compound can be challenging due to the basicity of the pyridine ring and the potential for multiple nitrogen-containing species.

  • Acid-Base Extraction: An aqueous acidic wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified product.

  • Column Chromatography:

    • Normal Phase (Silica Gel): The basicity of the pyridine and amine can cause streaking on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, can be added to the eluent.

    • Reverse Phase (C18): This can be an effective technique, often using water/acetonitrile or water/methanol gradients with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

References

Technical Support Center: Purification of 2-(5-Bromopyridin-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 2-(5-Bromopyridin-2-YL)ethanamine are critical building blocks in modern medicinal chemistry and drug development, serving as key intermediates for a wide range of pharmacologically active agents. However, their purification presents a unique set of challenges stemming from their inherent chemical properties: a basic ethylamine side chain and a moderately basic pyridine ring. These characteristics often lead to complications during standard purification procedures like column chromatography and recrystallization.

This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate and troubleshoot the common issues encountered during the purification of this important class of compounds. The following sections are structured in a question-and-answer format to directly address practical, real-world laboratory challenges.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses high-level questions to help you strategize your purification approach from the outset.

Q1: My initial TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities I need to remove?

A1: The presence of multiple spots is common. Based on typical synthetic routes, likely impurities include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination.

  • Isomeric Byproducts: Depending on the synthetic strategy, isomers may form. For instance, in reactions involving substitutions on a pyridine ring, bromination or other functionalizations might occur at an alternative position.[1]

  • Over-Brominated Species: Reactions involving bromination can sometimes lead to the formation of di-brominated products.[1]

  • Side-Reaction Products: The amine functionality is nucleophilic and can participate in undesired side reactions.

  • Catalyst Residues: If transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used, residual metal catalysts and ligands may be present.[2]

Q2: What are the fundamental challenges I should anticipate when purifying this compound derivatives?

A2: The primary challenges are rooted in the molecule's basicity and polarity:

  • Strong Silica Gel Interaction: The basic nitrogen atoms (both on the pyridine ring and the ethylamine chain) interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption during column chromatography.[2]

  • High Polarity: The presence of two nitrogen atoms makes these compounds quite polar, requiring more polar solvent systems for elution, which can complicate the removal of polar impurities.

  • "Oiling Out" During Recrystallization: The presence of impurities and the compound's own physicochemical properties can inhibit proper crystal lattice formation, causing the compound to separate as an immiscible liquid (an oil) rather than a solid.[1][3]

  • Potential for Salt Formation: The basic nature means the compound can readily form salts with any acidic species present in solvents or on stationary phases, altering its chromatographic behavior.

Q3: How do I select the most appropriate primary purification technique for my crude product?

A3: The choice depends on the scale of your reaction and the nature of the impurities. A logical workflow is essential for efficient purification.

Diagram 1: Workflow for Purification Method Selection

A decision-making flowchart for selecting the optimal primary purification technique.

Purification Method Selection Start Crude Product Analysis (TLC/LC-MS) Impurity_Check Are impurities significantly different in polarity/acidity? Start->Impurity_Check Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Yes (e.g., neutral byproducts) Column_Chrom Column Chromatography Impurity_Check->Column_Chrom No (e.g., similar amines) Scale_Check Scale > 5g? Scale_Check->Column_Chrom No Recrystallization Recrystallization Scale_Check->Recrystallization Yes Final_Purity Final Polishing Required? Final_Purity->Recrystallization Yes End Pure Product Final_Purity->End No Acid_Base->Scale_Check Column_Chrom->Final_Purity Recrystallization->Final_Purity

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section provides detailed solutions to specific problems you may encounter during purification.

Column Chromatography

Problem: My compound is streaking severely on the silica gel column, and I'm getting very broad peaks.

Cause & Solution: This is the most common issue and is caused by the strong interaction between the basic amine/pyridine nitrogens and acidic silanol groups on the silica.

The Fix: You must neutralize or "cap" these acidic sites.

  • Add a Basic Modifier: The standard solution is to add a small amount of a basic modifier to your eluent system.[2]

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for a 1 L mobile phase, add 5-10 mL of TEA).

    • Ammonia: Using a solution of 7N ammonia in methanol as a component of your polar phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonia solution) is also highly effective.

  • Use Deactivated Silica: You can purchase silica gel that has been pre-treated to reduce its acidity, or you can use alternative stationary phases like neutral or basic alumina.

Problem: I have optimized my solvent system on TLC, but on the column, I still get poor separation between my product and a closely-eluting impurity.

Cause & Solution: This can be due to overloading the column or subtle differences in interaction that are more pronounced on a larger scale.

  • Reduce Column Loading: A common mistake is to load too much crude material. As a general rule, the amount of crude product should be no more than 1-5% of the weight of the silica gel.[1]

  • Employ Dry Loading: If your compound has poor solubility in the initial eluent, it can cause band broadening at the origin. To fix this, dissolve your crude product in a suitable solvent (like Dichloromethane or Methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a dry powder, and then carefully load this powder onto the top of your column.[2]

  • Use a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow solvent gradient can often improve the resolution between closely eluting spots.

Recrystallization

Problem: My compound "oils out" during recrystallization instead of forming crystals.

Cause & Solution: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the compound-solvent mixture).[3]

  • Cool More Slowly: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Methanol). Then, at an elevated temperature, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Diethyl Ether) dropwise until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.[2]

  • Pre-Purify: The presence of impurities often inhibits crystallization. A quick pass through a silica gel plug (using a TEA-modified eluent) to remove baseline impurities may be necessary before attempting recrystallization.[3]

Acid-Base Extraction

Problem: My recovery is low after performing an acid-base extraction.

Cause & Solution: Low recovery can stem from several factors related to pH control and solubility.

  • Verify pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~1-2) to fully protonate your amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH ~12-14) during the basification step to deprotonate the ammonium salt and move the free base back into the organic layer. Use pH paper or a pH meter to verify.

  • Check for Solubility: Some amine salts have moderate solubility in organic solvents. After acidifying and separating the layers, re-extract the organic layer with fresh acidic water to recover any remaining product.

  • Emulsion Formation: Vigorous shaking can create stable emulsions. If this occurs, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

Section 3: Standardized Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 3.1: Optimized Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate. If the product is very polar, switch to Dichloromethane and Methanol.

  • Eluent Preparation: Prepare your chosen solvent system and add 1% triethylamine (TEA) by volume.

  • Column Packing: Pack a column with silica gel using the TEA-modified eluent.

  • Sample Loading: Use the dry loading technique described in Section 2.1 for best results.

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and should be removed under high vacuum.

Protocol 3.2: Purity Assessment by RP-HPLC

Developing a robust HPLC method is crucial for accurate purity determination.[4][5]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Gradient: Start with a high concentration of A (e.g., 95%) and ramp up to a high concentration of B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Note: The acidic modifier in the mobile phase helps to protonate the amine, ensuring a single species is analyzed and leading to sharper peaks by minimizing interactions with residual silanols in the C18 column.

Section 4: Data & Visualization Hub

Table 1: Common Impurities and Identification
Impurity TypePotential OriginRecommended Analytical Technique
Unreacted Starting MaterialIncomplete reactionLC-MS, GC-MS
Di-brominated ProductOver-brominationLC-MS (distinct M+2 peak)
Isomeric ProductNon-selective reaction1H NMR, LC-MS (same mass)
Hydroxypyridine DerivativeHydrolysis of the bromo-group[1]LC-MS (M-Br+OH)
N-OxideOxidation of pyridine ringLC-MS (M+16)
Diagram 2: Troubleshooting Logic for Column Chromatography

A flowchart to diagnose and solve common column chromatography problems with basic amines.

Chromatography Troubleshooting Start Run Column Problem_Observed Observe Results Start->Problem_Observed Tailing Severe Peak Tailing / Streaking? Problem_Observed->Tailing Separation Poor Separation? Tailing->Separation No Add_TEA Solution: Add 1% TEA or NH3 to Eluent Tailing->Add_TEA Yes Recovery Low Recovery? Separation->Recovery No Optimize_Solvent Solution: Optimize Solvent Gradient Separation->Optimize_Solvent Yes Deactivated_Silica Solution: Use Deactivated Silica / Alumina Recovery->Deactivated_Silica Yes Success Successful Purification Recovery->Success No Add_TEA->Separation Check_Loading Solution: Reduce Loading & Use Dry Load Optimize_Solvent->Check_Loading Check_Loading->Recovery Deactivated_Silica->Success

References

how to increase the solubility of 2-(5-Bromopyridin-2-YL)ethanamine for assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address solubility challenges with 2-(5-Bromopyridin-2-YL)ethanamine in experimental assays. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

FAQ 1: My stock solution of this compound in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening and how do I fix it?

Answer:

This is the most common solubility issue encountered with this compound and is known as "buffer precipitation." It occurs because the compound's solubility limit is much lower in the aqueous buffer than in the highly polar aprotic solvent, DMSO. When the DMSO stock is diluted, the compound is suddenly exposed to an environment where it is poorly soluble, causing it to crash out of solution.

The root cause lies in the chemical nature of this compound. It is a basic compound with two nitrogen atoms that can be protonated: the primary amine on the ethanamine side chain and the nitrogen in the pyridine ring.

  • Ethanamine Group: This is a strong base with an estimated pKa of around 9.5-10.5.

  • Pyridine Ring Nitrogen: This is a weaker base with an estimated pKa of approximately 4.5-5.5.

At a physiological pH of 7.4, the stronger base (ethanamine) is protonated (positively charged), while the weaker base (pyridine) is not. The resulting monocationic species has limited aqueous solubility. To solve this, you must modify the aqueous environment to favor a more soluble form of the compound, primarily by adjusting the pH.

Primary Solution: Lower the pH of your aqueous assay buffer. By decreasing the pH to a value below the pKa of the pyridine nitrogen (e.g., pH < 4.5), both nitrogen atoms will become protonated, forming a dicationic salt. This charged species is significantly more polar and, therefore, more soluble in water.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Compound precipitates in aqueous buffer check_assay_pH Is your assay tolerant to pH change? start->check_assay_pH Precipitation observed check_assay_pH->adjust_pH Yes check_assay_pH->use_cosolvent No protocol_pH Protocol 1: Systematically lower buffer pH with 0.1M HCl. Target pH < 5.0 adjust_pH->protocol_pH success_pH Compound Soluble protocol_pH->success_pH check_assay_cosolvent Is your assay tolerant to organic co-solvents? use_cosolvent->check_assay_cosolvent check_assay_cosolvent->adjust_cosolvent Yes check_assay_cosolvent->advanced_options No protocol_cosolvent Protocol 2: Titrate in a water-miscible co-solvent (e.g., PEG400, NMP). Keep final % low. adjust_cosolvent->protocol_cosolvent success_cosolvent Compound Soluble protocol_cosolvent->success_cosolvent protocol_advanced Consider advanced formulation: - Prepare a salt form (HCl salt) - Use cyclodextrins - Re-evaluate assay buffer advanced_options->protocol_advanced contact_support Consult Technical Support protocol_advanced->contact_support

Caption: Troubleshooting flowchart for solubility issues.

FAQ 2: What is the optimal pH for solubilizing this compound, and how do I determine it without compromising my experiment?

Answer:

The optimal pH is one that is low enough to fully protonate the molecule but high enough to be tolerated by your assay components (e.g., proteins, cells). For this compound, a pH below 4.5 is predicted to achieve full protonation and maximal aqueous solubility. However, many biological systems are sensitive to such acidic conditions.

The most rigorous approach is to perform a pH-solubility profile. This mini-experiment will give you an empirical answer for the specific buffer and concentration you require.

  • Prepare Buffers: Make a series of identical buffers (e.g., 50 mM Phosphate or Citrate-Phosphate) at different pH values, for example: pH 7.5, 7.0, 6.5, 6.0, 5.5, 5.0, 4.5.

  • Prepare Compound Stock: Create a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Dilution: In separate microcentrifuge tubes or a 96-well plate, add the required volume of your DMSO stock to each of the different pH buffers to achieve your final desired assay concentration. Ensure the final DMSO concentration is consistent across all samples and is tolerated by your assay (typically ≤1%).

  • Equilibration & Observation: Mix the samples well and let them equilibrate at the assay temperature for 30-60 minutes.

  • Assessment: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 10 min) and measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the buffer pH. The lowest pH that provides complete dissolution and is compatible with your assay is your optimal pH. The principle of increasing solubility of basic compounds by decreasing pH is a well-established concept in pharmaceutical sciences.[1][2][3]

Caption: pH-dependent protonation states of the molecule.

FAQ 3: My assay is pH-sensitive and cannot be performed below pH 6.5. What are my other options?

Answer:

If pH adjustment is not a viable option, the next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[4][5]

Important: You must first validate that the chosen co-solvent does not interfere with your assay (e.g., inhibit an enzyme, affect cell viability, or disrupt protein-protein interactions). Always run a solvent tolerance control experiment.

Co-SolventTypical Starting % (v/v)ProsCons
Polyethylene Glycol 400 (PEG-400) 5 - 10%Generally well-tolerated in biological assays; low toxicity.Can be viscous; may affect some protein conformations.
Propylene Glycol (PG) 5 - 10%Good safety profile; commonly used in formulations.Can be viscous.
N-Methyl-2-pyrrolidone (NMP) 1 - 5%Strong solubilizing power for difficult compounds.Higher potential for assay interference or cell toxicity.
Ethanol 1 - 5%Readily available; effective for many compounds.Can denature proteins at higher concentrations.
  • Solvent Tolerance Test: First, run your assay with varying concentrations of the co-solvent alone (e.g., 0%, 1%, 2%, 5%, 10% PEG-400) to determine the maximum tolerable concentration.

  • Prepare Co-solvent Buffers: Prepare your assay buffer (at its required pH, e.g., 7.4) containing different percentages of your chosen co-solvent, up to the maximum tolerated level.

  • Test Solubility: Using your DMSO stock, add the compound to each co-solvent buffer to the final desired concentration.

  • Equilibrate and Observe: Mix, equilibrate for 30-60 minutes, and assess for precipitation as described in Protocol 1. The lowest concentration of co-solvent that keeps your compound in solution is the optimal condition.

FAQ 4: I need to prepare a highly concentrated aqueous stock solution. Is there a way to fundamentally improve the compound's solubility?

Answer:

Yes. The most direct way to improve the intrinsic aqueous solubility of a basic compound is to convert it into a salt form. The free base of this compound is a neutral or monocationic species with limited water solubility. By reacting it with an acid, you can form a stable, solid salt (e.g., a hydrochloride salt) that is much more readily soluble in water.

For example, the dihydrochloride salt would have the chemical formula C₇H₉BrN₂ · 2HCl. This salt form can often be dissolved directly in an aqueous buffer, sometimes eliminating the need for DMSO altogether.

This protocol is for informational purposes. Synthesis should be performed by a qualified chemist.

  • Dissolution: Dissolve the free base form of the compound in a suitable anhydrous organic solvent (e.g., diethyl ether or methanol).

  • Acidification: Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to the stirred solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent.

  • Isolation: The solid salt is isolated by filtration, washed with the organic solvent to remove any unreacted starting material, and dried under vacuum.

  • Validation: The resulting solid should be characterized (e.g., by NMR, melting point) to confirm its identity and purity.

Once prepared, you can perform simple solubility tests by weighing the salt and dissolving it directly into your assay buffer to determine its solubility limit.

References

addressing regioselectivity issues in reactions with 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a technical support guide for addressing regioselectivity issues with 2-(5-Bromopyridin-2-YL)ethanamine.

This molecule, C7H9BrN2, has several reactive sites:

  • The primary amine (-NH2) of the ethanamine side chain.

  • The nitrogen atom of the pyridine ring.

  • The C-Br bond on the pyridine ring (position 5).

  • The C-H bonds on the pyridine ring (positions 3, 4, 6).

Regioselectivity issues will arise when a reagent could potentially react at more than one of these sites. I need to structure the guide around common reaction types and the specific regioselectivity problems they present.

Plan:

  • Introduction: Briefly introduce this compound and the concept of regioselectivity in the context of its structure. Mention the key reactive sites.

  • FAQ Structure: Organize the guide into a series of questions that a researcher might ask. This aligns with the "technical support center" format.

  • Identify Key Reaction Types & Issues:

    • N-Acylation/N-Alkylation: This is a classic problem. Will the reaction occur at the primary amine of the side chain or the pyridine ring nitrogen? The primary amine is generally more nucleophilic and less sterically hindered, so it should be the preferred site. However, under certain conditions (strong base, specific reagents), reaction at the pyridine nitrogen could occur, or even di-alkylation/acylation. I need to find sources that discuss the relative nucleophilicity of these two nitrogens.

    • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond is the primary site for these reactions. The main "regioselectivity" issue here is more of a "chemoselectivity" issue: will the catalyst react with the C-Br bond or coordinate with the nitrogen atoms, potentially deactivating the catalyst or leading to side reactions? For Buchwald-Hartwig amination, the primary amine on the substrate itself could act as a nucleophile, leading to oligomerization. I need to address how to ensure the reaction proceeds cleanly at the C-Br bond without interference from the other functional groups.

    • C-H Functionalization: While less common for this specific substrate without a directing group, it's a possibility. The electronic nature of the pyridine ring will dictate the most likely sites for electrophilic or nucleophilic attack on the C-H bonds. This is a more advanced topic but worth including for comprehensiveness.

  • For each FAQ:

    • State the Problem (The "Q"): Frame it as a specific experimental observation or question. E.g., "Why am I getting a mixture of products during N-alkylation?" or "My Suzuki coupling is not working; is the amino group interfering?"

    • Provide the Explanation (The "A"):

      • Explain the underlying chemical principles (e.g., relative nucleophilicity, steric hindrance, electronic effects, catalyst coordination).

      • Cite authoritative sources for mechanistic explanations.

    • Offer Troubleshooting Solutions:

      • Provide a step-by-step protocol for a recommended procedure.

      • Include a table summarizing key reaction parameters (e.g., base, solvent, temperature, catalyst/ligand) and their effect on regioselectivity.

    • Create Visualizations:

      • Use Graphviz to create diagrams for reaction mechanisms, decision-making workflows (e.g., "Troubleshooting your Suzuki Coupling"), or illustrating the molecule's reactive sites.

  • References Section: Compile all cited sources into a numbered list with full details and clickable URLs.

Execution of the Plan:

  • Search Queries: I have already run initial searches. The results cover Buchwald-Hartwig amination[1][2][3][4][5], N-acylation[6], N-alkylation[7][8][9][10][11], Suzuki coupling[12][13][14][15], and general site selectivity concepts[16][17][18][19]. These are good starting points.

  • Structure Design: I will create a main header for the Technical Support Center and then use sub-headers for each major reaction category (e.g., "FAQ: N-Alkylation & N-Acylation," "FAQ: Palladium-Catalyzed Cross-Coupling").

  • Content Generation - N-Alkylation/Acylation:

    • Q: "I am attempting an N-alkylation/acylation of this compound. Which nitrogen is more reactive, and how can I ensure the reaction occurs selectively at the primary amine on the side chain?"

    • A: Explain that the sp3-hybridized primary amine is significantly more nucleophilic and less sterically hindered than the sp2-hybridized pyridine ring nitrogen. The lone pair on the pyridine nitrogen is part of the aromatic system, making it less available.

    • Troubleshooting: Discuss the choice of base (a non-nucleophilic base like NaH or K2CO3 is common[9][10]), solvent (aprotic polar like DMF or THF), and temperature. Over-alkylation can be an issue. Suggest using a protecting group strategy if selectivity remains a problem, although it's often unnecessary for acylation. For acylation, direct reaction with an acid chloride or anhydride is usually highly selective for the primary amine[6].

    • Diagram: A simple DOT diagram showing the two nitrogen atoms and labeling their relative nucleophilicity.

  • Content Generation - Palladium-Catalyzed Cross-Coupling:

    • Q1: "In a Suzuki coupling reaction with this compound, I'm observing low yields. Could the amino or pyridine groups be interfering with the palladium catalyst?"

    • A1: Yes. Lewis basic nitrogen atoms, especially the pyridine nitrogen and to a lesser extent the primary amine, can coordinate to the palladium center, potentially inhibiting the catalytic cycle[12].

    • Troubleshooting:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the palladium catalyst and promote the desired oxidative addition at the C-Br bond over catalyst inhibition.[2][3]

      • Base Selection: The choice of base is critical. Inorganic bases like K3PO4 or K2CO3 are commonly used[15].

      • Protecting Group: As a last resort, the primary amine can be protected (e.g., as a Boc-carbamate or an amide) to prevent coordination. This also prevents its participation in undesired side reactions.

    • Q2: "I want to perform a Buchwald-Hartwig amination using this compound as the aryl bromide component. What are the key challenges?"

    • A2: The main challenge is potential self-coupling or oligomerization, where the primary amine of one molecule reacts with the C-Br bond of another.

    • Troubleshooting:

      • Protect the Amine: This is the most robust strategy. Protect the primary amine (e.g., Boc group) before performing the Buchwald-Hartwig reaction. The protecting group can be removed in a subsequent step.

      • Control Stoichiometry: Use a large excess of the desired amine coupling partner to outcompete the self-coupling reaction.

    • Diagrams: Create a DOT diagram for the Suzuki catalytic cycle[13][20] and another for the Buchwald-Hartwig cycle, highlighting the potential points of interference from the substrate's nitrogen atoms. Also, a workflow diagram for troubleshooting low yields in cross-coupling reactions.

  • Data Tables: I will create tables summarizing typical conditions for selective N-alkylation and for successful Suzuki couplings, drawing information from the search results.

  • Final Review: Check for scientific accuracy, ensure all claims are cited, verify all links in the reference list, and confirm the formatting meets all user requirements, especially the Graphviz diagram specifications.# Technical Support Center: this compound

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS: 691872-17-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving this versatile building block. The unique arrangement of a primary alkylamine, a pyridine nitrogen, and an aryl bromide presents distinct synthetic challenges and opportunities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

The key to controlling regioselectivity lies in understanding the distinct chemical nature of the three primary reactive sites on the molecule. Their relative reactivity is dictated by factors like nucleophilicity, steric accessibility, and the reaction conditions employed.

start Low Yield in Suzuki Coupling? check_ligand Is your ligand bulky & electron-rich? (e.g., XPhos, SPhos, RuPhos) start->check_ligand check_base Is your base appropriate? (e.g., K3PO4, K2CO3, Cs2CO3) check_ligand->check_base Yes protect_amine Consider Amine Protection (e.g., Boc Carbamate) check_ligand->protect_amine No check_temp Is the reaction temperature optimized? (Typically 80-110 °C) check_base->check_temp Yes check_base->protect_amine No check_temp->protect_amine No success Reaction Optimized check_temp->success Yes protect_amine->start Re-attempt Reaction cluster_desired Desired Reaction cluster_side Side Reaction (Self-Coupling) Substrate1 Substrate (Ar-Br, R-NH2) Product1 Desired Product (Ar-NH-R') Substrate1->Product1 + Pd Catalyst + Base Amine1 Target Amine (R'-NH2) Amine1->Product1 + Pd Catalyst + Base Substrate2 Substrate (Ar-Br, R-NH2) Product2 Dimer/Oligomer (Ar-NH-R) Substrate2->Product2 + Pd Catalyst + Base Substrate3 Another Substrate (Ar-Br, R-NH2) Substrate3->Product2 + Pd Catalyst + Base

References

Technical Support Center: A Guide to Minimizing Impurities in 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and purification of 2-(5-Bromopyridin-2-YL)ethanamine. Our goal is to empower you with the expertise to minimize impurities and ensure the highest quality of your final product.

Introduction: Understanding the Chemistry of Impurity Formation

The synthesis of this compound, a valuable building block in pharmaceutical research, can be a multi-step process prone to the formation of various impurities. The purity of the final compound is paramount for reliable downstream applications. This guide will delve into the common pitfalls of the synthesis and provide actionable strategies for purification.

A likely synthetic pathway to this compound starts from a suitable precursor like 2-methyl-5-bromopyridine. This precursor can be synthesized from 2-amino-5-bromopyridine, which itself is prepared by the bromination of 2-aminopyridine. Each of these steps presents opportunities for impurity generation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for their causes and step-by-step solutions.

Issue 1: Presence of a Di-brominated Impurity in the Final Product

Question: My final product shows a significant peak in the mass spectrum corresponding to a di-brominated species. What is the likely source of this impurity and how can I remove it?

Answer:

Root Cause: The most probable source of a di-brominated impurity is the presence of 2-amino-3,5-dibromopyridine in your 2-amino-5-bromopyridine starting material. During the bromination of 2-aminopyridine, over-bromination can occur, leading to the formation of this di-substituted byproduct.[1] This impurity can then be carried through the subsequent synthetic steps.

Solution:

  • Purification of the Starting Material: It is highly recommended to purify the 2-amino-5-bromopyridine intermediate before proceeding with the synthesis. Recrystallization is an effective method for this purpose. A suggested procedure is to dissolve the crude product in a minimal amount of a hot solvent like benzene or ethanol and allow it to cool slowly to form pure crystals.[1]

  • Chromatographic Removal from the Final Product: If the di-brominated impurity is present in your final product, it can be removed using flash column chromatography. Due to the additional bromine atom, the di-brominated impurity will be less polar than your desired product.

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The less polar di-brominated impurity will elute first.

Issue 2: Isomeric Impurities Detected by NMR

Question: My 1H NMR spectrum of the purified product shows an extra set of aromatic signals, suggesting the presence of an isomer. What could be the cause?

Answer:

Root Cause: Isomeric impurities can arise from a lack of regioselectivity in the synthetic steps. For example, if a lithiation reaction is used to introduce the two-carbon side chain at the 2-position of a bromopyridine precursor, there is a possibility of lithiation at other positions, leading to the formation of isomeric products. The reaction conditions, such as temperature and solvent, can significantly influence the selectivity of such reactions.[2]

Solution:

  • Reaction Optimization: Carefully control the reaction conditions during the introduction of the side chain. Low temperatures (e.g., -78 °C) and the use of specific solvents can enhance the regioselectivity of lithiation reactions.

  • High-Resolution Chromatography: Separating isomers can be challenging. High-performance liquid chromatography (HPLC) is often more effective than standard flash chromatography for this purpose.

    • Column: A reverse-phase C18 column is a good choice.

    • Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid can be effective for separating basic compounds like aminopyridines.

Issue 3: Colored Impurities in the Final Product

Question: My final product is a yellow or brownish oil/solid, but the literature suggests it should be a lighter color. What is causing this discoloration and how can I fix it?

Answer:

Root Cause: Colored impurities are often high molecular weight byproducts or degradation products formed during the reaction or work-up. Exposure to air and light can also contribute to the formation of colored species.

Solution:

  • Activated Charcoal Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal.

    • Procedure: Dissolve your product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir for 15-30 minutes at room temperature or with gentle heating. Filter the mixture through a pad of celite to remove the charcoal.

  • Crystallization: Recrystallization is also an excellent method for removing colored impurities, as they are often less soluble and will remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude this compound?

A1: For a crude product containing a mixture of non-polar and polar impurities, flash column chromatography on silica gel is the most versatile and effective initial purification method. A gradient elution with an ethyl acetate/hexanes system is a good starting point. For basic compounds like your product, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.[3]

Q2: I am having trouble getting my product to crystallize. What can I do?

A2: Successful crystallization depends on finding the right solvent or solvent system. The ideal solvent will dissolve your compound when hot but not when cold.

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, and mixtures thereof).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can cause the product to "oil out" instead of forming crystals.[3]

  • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and is excellent for detecting closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your product and can reveal the presence of impurities with different chemical shifts.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elute the Column: Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 50% ethyl acetate).

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization.

Materials:

  • Semi-pure this compound

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flask, condenser, heating source, and filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

G cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product crude Crude this compound chromatography Flash Column Chromatography crude->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (Optional) analysis Purity Assessment (TLC, HPLC, NMR, GC-MS) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: A typical workflow for the purification and analysis of this compound.

Decision Tree for Troubleshooting Impurities

G start Impurity Detected di_bromo Di-brominated Impurity start->di_bromo Mass Spec shows M+2Br isomeric Isomeric Impurity start->isomeric NMR shows extra aromatic signals colored Colored Impurity start->colored Product is discolored purify_sm Purify Starting Material (Recrystallization) di_bromo->purify_sm Proactive column_chrom Flash Column Chromatography di_bromo->column_chrom Reactive optimize_rxn Optimize Reaction Conditions isomeric->optimize_rxn Proactive hplc HPLC Purification isomeric->hplc Reactive charcoal Activated Charcoal Treatment colored->charcoal Solution-based recrystallize Recrystallization colored->recrystallize Solid-state

Caption: A decision tree to guide troubleshooting based on the type of impurity detected.

References

Validation & Comparative

A Senior Scientist's Comparative Guide to the Analytical Characterization of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-(5-Bromopyridin-2-YL)ethanamine, a crucial building block in contemporary drug discovery and development. For professionals in this field, establishing the unambiguous identity, purity, and stability of such a key intermediate is not merely a procedural step but a foundational requirement for the integrity of all downstream research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This document moves beyond a simple listing of techniques. It is structured to reflect an integrated, orthogonal analytical strategy—a core principle of modern pharmaceutical science. We will explore how complementary methods are strategically employed to build a complete, self-validating profile of the molecule, ensuring the highest degree of confidence in its quality.

An Orthogonal Strategy for Unambiguous Characterization

No single analytical technique is sufficient to fully characterize a novel or critical chemical entity. An orthogonal approach, which leverages methods with fundamentally different separation or detection principles, is essential for a comprehensive assessment. For a molecule like this compound, our strategy is bifurcated into two primary objectives: unambiguous structure elucidation and rigorous purity/impurity profiling.

G cluster_0 Characterization Workflow cluster_1 Structural Tools cluster_2 Purity Tools Synthesis Synthesized This compound Structure Part 1: Structural Elucidation (Identity & Connectivity) Synthesis->Structure Is it the right molecule? Purity Part 2: Purity & Impurity Profiling (Quantitation) Structure->Purity Is it pure enough? NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (LRMS & HRMS) Structure->MS QC_Release Final QC Release (Certificate of Analysis) Purity->QC_Release Does it meet spec? HPLC RP-HPLC-UV (Purity %, Impurities) Purity->HPLC EA Elemental Analysis (Bulk Composition) Purity->EA

Caption: Orthogonal workflow for characterizing pharmaceutical intermediates.

Part 1: Unambiguous Structure Elucidation

The first and most critical task is to confirm that the synthesized molecule is indeed this compound. This requires techniques that probe the molecule's atomic connectivity and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Causality: The choice of a 400 or 500 MHz spectrometer is standard for achieving sufficient signal dispersion for unambiguous peak assignment in molecules of this complexity. A deuterated solvent like Chloroform-d (CDCl₃) is often a first choice due to its ability to dissolve a wide range of organic compounds and provide a stable deuterium lock signal. Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shift scale to 0 ppm, ensuring data comparability across different instruments and experiments.

Predicted NMR Data: As experimental spectra for this specific compound are not widely published, the following data is predicted based on established chemical shift theory and spectral databases, providing a reliable benchmark for experimental verification.

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~8.45d (doublet)1HH-6 (Pyridine)
~7.65dd (doublet of doublets)1HH-4 (Pyridine)
~7.10d (doublet)1HH-3 (Pyridine)
~3.10t (triplet)2HCH₂-N
~2.95t (triplet)2HPyridine-CH₂
~1.50br s (broad singlet)2H-NH₂ (exchangeable)
¹³C NMR ~163.0Singlet-C-2 (Pyridine)
~150.0Singlet-C-6 (Pyridine)
~140.5Singlet-C-4 (Pyridine)
~122.0Singlet-C-3 (Pyridine)
~118.5Singlet-C-5 (Pyridine, C-Br)
~45.0Singlet-Pyridine-CH₂
~41.5Singlet-CH₂-N
Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is critical. It can measure mass-to-charge ratios to four or more decimal places, allowing the calculation of an exact elemental formula. This capability is essential to distinguish the target compound from potential isomers or impurities with the same nominal mass.

A key feature to expect is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. This is a powerful diagnostic tool.[1][2]

Expected Mass Spectrometry Data:

Analysis Ion Calculated m/z Expected m/z Key Information Provided
LRMS (ESI+) [M(⁷⁹Br)+H]⁺201.00~201.0Nominal Molecular Weight
[M(⁸¹Br)+H]⁺203.00~203.0Confirms presence of one Bromine
HRMS (ESI+) [C₇H₁₀⁷⁹BrN₂]⁺201.0029201.0029 ± 0.0005Unambiguous Elemental Formula
[C₇H₁₀⁸¹BrN₂]⁺202.9999202.9999 ± 0.0005Isotopic Confirmation
Key Fragment [M-NH₃]⁺-~184/186Loss of ammonia
[C₆H₅BrN]⁺-~170/172Alpha-cleavage of ethylamine side chain

Part 2: Purity and Impurity Profiling

Once the structure is confirmed, the focus shifts to quantifying the purity of the material. This is paramount for ensuring reproducible results in subsequent applications and for meeting regulatory standards.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Analysis

HPLC is the definitive method for assessing the purity of non-volatile organic compounds. A well-developed RP-HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Expertise & Causality: A C18 (octadecylsilyl) column is the standard choice for separating small to medium polarity organic molecules. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve good peak shape and resolution. The buffer controls the ionization state of the amine, which is critical for consistent retention. UV detection is chosen based on the compound's chromophore (the pyridine ring), with the detection wavelength set at the absorbance maximum (~260-270 nm) for optimal sensitivity.[3][4]

Trustworthiness: A robust HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines. This includes assessing linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4] System suitability parameters, such as theoretical plates (>2000) and peak tailing factor (0.8-1.5), must be established to ensure the chromatographic system is performing correctly before any analysis.

Comparative Performance:

Method Principle Information Provided Pros Cons
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Purity (Area %), quantification of impurities, stability indication.High resolution, high sensitivity, quantitative, robust.Requires method development, destructive.
Elemental Analysis Combustion of the sample to convert elements to gaseous oxides, which are then quantified.Bulk elemental composition (%C, %H, %N).Provides fundamental purity check, confirms elemental formula.Not impurity-specific, requires relatively large sample amount, less sensitive to minor impurities.
Elemental Analysis (CHN): The Fundamental Composition Check

Elemental analysis provides a fundamental, bulk assessment of purity by comparing the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula.

Expertise & Causality: This technique serves as an excellent orthogonal check to HPLC. While HPLC separates individual components, elemental analysis provides a single purity value for the entire bulk sample. A result within ±0.4% of the theoretical value is generally considered acceptable and confirms that no significant inorganic or elemental impurities are present.

Theoretical vs. Expected Experimental Values:

Element Theoretical % Acceptance Criteria
Carbon (C)41.81%41.41% - 42.21%
Hydrogen (H)4.51%4.11% - 4.91%
Nitrogen (N)13.93%13.53% - 14.33%

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Solubilization: Vortex the tube until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer at 25 °C. Standard acquisition parameters for ¹H (e.g., 16 scans, 1-second relaxation delay) and ¹³C (e.g., 1024 scans, 2-second relaxation delay) should be used.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: RP-HPLC for Purity Analysis
  • System: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

G cluster_0 HPLC Purity Workflow SamplePrep 1. Prepare Sample (0.5 mg/mL in 50:50 A:B) Filter 2. Filter Sample (0.45 µm Syringe Filter) SamplePrep->Filter Inject 3. Inject 10 µL onto HPLC System Filter->Inject Separate 4. Gradient Separation on C18 Column Inject->Separate Detect 5. UV Detection at 265 nm Separate->Detect Analyze 6. Analyze Chromatogram (Integrate Peaks, Calc. Area %) Detect->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion

The characterization of a critical intermediate like this compound is a multi-faceted task that demands a strategic and orthogonal analytical approach. NMR and high-resolution mass spectrometry serve as the definitive tools for structural confirmation, providing an atomic-level blueprint and an exact molecular formula. Complementary to this, RP-HPLC stands as the gold standard for purity assessment, capable of separating and quantifying the target compound from even trace-level impurities. Finally, elemental analysis provides a fundamental, orthogonal confirmation of the bulk sample's elemental composition.

By integrating the data from these distinct yet complementary techniques, researchers, scientists, and drug development professionals can establish a comprehensive and trustworthy analytical profile, ensuring the quality and integrity of their material and paving the way for successful downstream applications.

References

A Researcher's Guide to the Comparative Biological Activity of 2-(5-Bromopyridin-2-YL)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyridine-Based Bioisosteres

In the vast landscape of medicinal chemistry, the 2-phenylethylamine scaffold is a cornerstone, forming the basis of numerous neurotransmitters, hormones, and psychoactive compounds. A classic example is 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a well-characterized psychedelic agent known for its potent partial agonism at serotonin 5-HT2A and 5-HT2C receptors. The substitution pattern on the phenyl ring is crucial for its activity. This guide, however, shifts focus to a fascinating bioisosteric analog: 2-(5-Bromopyridin-2-YL)ethanamine . By replacing the phenyl ring with a pyridine core, we enter a chemical space with altered electronic and pharmacokinetic properties, holding the potential for novel pharmacological profiles.

Pyridine derivatives are integral to a wide array of FDA-approved drugs, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitrogen atom into the aromatic ring can lead to significant changes in binding affinity, selectivity, and metabolism. Furthermore, halogenation, such as the presence of a bromine atom, is known to influence the binding affinity of ligands to their targets.

This guide provides a comprehensive framework for the comparative analysis of the biological activity of this compound and its rationally designed analogs. Due to the limited existing research on this specific compound, this document serves as a practical roadmap for researchers, outlining synthetic strategies, proposing key analogs for investigation, and detailing the essential experimental protocols for a thorough biological evaluation.

Proposed Analogs for Comparative Study

To establish a clear structure-activity relationship (SAR), a systematic modification of the parent compound, this compound, is proposed. The following table outlines a series of analogs designed to probe the importance of the bromine substituent, the pyridine nitrogen position, and modifications to the ethylamine side chain.

Analog ID Structure Rationale for Inclusion
Parent This compoundThe core compound for establishing baseline activity.
Analog 1 2-(Pyridin-2-yl)ethanamineTo evaluate the contribution of the bromine atom to biological activity.
Analog 2 2-(5-Chloropyridin-2-yl)ethanamineTo explore the effect of a different halogen substituent at the 5-position.
Analog 3 2-(3-Bromopyridin-2-yl)ethanamineTo investigate the influence of the bromine position on the pyridine ring.
Analog 4 N-Methyl-2-(5-Bromopyridin-2-YL)ethanamineTo assess the impact of N-methylation on receptor affinity and selectivity.
Analog 5 α-Methyl-2-(5-Bromopyridin-2-YL)ethanamineTo explore the effect of steric hindrance and chirality at the α-carbon.
Analog 6 2-(6-Bromopyridin-3-yl)ethanamineTo understand the influence of the pyridine nitrogen's position relative to the ethylamine side chain.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through established synthetic routes. A general and efficient method involves the reaction of a substituted bromopyridine with a suitable amine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyanomethylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction_1 NaCN, DMSO 2,5-Dibromopyridine->Reaction_1 Acetonitrile Acetonitrile Intermediate_1 2-(5-Bromopyridin-2-yl)acetonitrile Reaction_1->Intermediate_1 Reaction_2 LiAlH4 or H2/Raney Ni Intermediate_1->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: A general synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

A comprehensive biological evaluation of this compound and its analogs should focus on characterizing their interactions with key neurotransmitter receptors, particularly serotonin receptors, given the structural similarity to 2C-B.

In Vitro Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of the synthesized compounds for various receptor subtypes.

Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A) and other relevant targets (e.g., dopamine D2, adrenergic α1).

Experimental Workflow:

Binding_Assay_Workflow Receptor_Prep Prepare receptor membranes from cells expressing the target receptor. Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound. Receptor_Prep->Incubation Separation Separate bound from free radioligand by rapid vacuum filtration. Incubation->Separation Quantification Quantify radioactivity on the filters using a scintillation counter. Separation->Quantification Analysis Calculate IC50 values and convert to Ki values using the Cheng-Prusoff equation. Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for 5-HT2A Receptor Binding Assay:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation (typically 50-100 µg of protein).

    • Radioligand (e.g., [3H]ketanserin at a concentration near its Kd).

    • Test compound at various concentrations (typically from 10-10 to 10-5 M) or vehicle for total binding.

    • A high concentration of a known non-radioactive ligand (e.g., 10 µM spiperone) for non-specific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors like the 5-HT2A receptor, common functional readouts include intracellular calcium mobilization and inositol phosphate accumulation.

Objective: To characterize the functional activity (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of the test compounds at the 5-HT2A receptor.

Calcium Mobilization Assay Protocol:

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Plate the cells in a 96-well plate. Add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 and maximum efficacy. For antagonists, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced response to determine the IC50.

Data Presentation and Interpretation

The results of the biological assays should be compiled into clear and concise tables to facilitate a direct comparison of the analogs.

Table 1: Comparative Binding Affinities (Ki, nM)

Compound 5-HT2A 5-HT2C 5-HT1A Dopamine D2 Adrenergic α1
Parent
Analog 1
Analog 2
Analog 3
Analog 4
Analog 5
Analog 6

Table 2: Comparative Functional Activity at 5-HT2A Receptor

Compound EC50 (nM) Emax (% of Serotonin) IC50 (nM)
Parent
Analog 1
Analog 2
Analog 3
Analog 4
Analog 5
Analog 6

By systematically analyzing the data in these tables, researchers can derive valuable structure-activity relationships. For instance, a significant decrease in affinity for Analog 1 compared to the parent compound would highlight the importance of the bromine atom for receptor binding. Similarly, comparing the activities of the parent compound with Analog 6 will elucidate the role of the pyridine nitrogen's position.

Conclusion and Future Directions

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel compounds with unique pharmacological profiles. The replacement of the phenyl ring of known phenethylamine psychoactives with a pyridine core introduces intriguing possibilities for altered receptor interactions and metabolic fates. This guide provides a foundational framework for initiating such an investigation, from the rational design and synthesis of analogs to their comprehensive biological characterization. The detailed experimental protocols offer a clear path for researchers to generate robust and comparable data. The resulting structure-activity relationships will be instrumental in understanding the nuanced role of the pyridine moiety in modulating activity at serotonergic and other CNS receptors, potentially leading to the development of new therapeutic agents or valuable research tools.

A Comparative Guide to the Validation of a Novel Synthetic Route for 2-(5-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromopyridin-2-yl)ethanamine is a pivotal building block in contemporary drug discovery and development. Its unique structural motif, featuring a bromo-substituted pyridine ring coupled to an ethylamine side chain, makes it a valuable precursor for a wide array of pharmacologically active compounds. The demand for a scalable, efficient, and cost-effective synthesis of this intermediate is therefore of paramount importance. This guide provides an in-depth validation of a novel synthetic strategy for this compound, comparing it with a traditional, more linear approach. We will delve into the rationale behind the experimental design, present detailed protocols, and provide a comprehensive analysis of the validation data.

Chapter 1: The Established Synthetic Approach - A Critical Review

The traditional synthesis of this compound often commences with a commercially available, appropriately substituted pyridine derivative. A common and logical pathway begins with 2-amino-5-bromopyridine, proceeding through a series of functional group transformations to construct the ethylamine side chain.

A representative multi-step synthesis is outlined below.[1] This linear sequence, while chemically sound, is hampered by several drawbacks, including the use of hazardous reagents, multiple intermediate purifications, and a modest overall yield. A key step often involves a Sandmeyer-type reaction, which, while effective, requires careful handling of diazonium salt intermediates.[1]

G A 2-Amino-5-bromopyridine B 2-Bromo-5-bromopyridine (via Sandmeyer Reaction) A->B 1. NaNO2, HBr 2. CuBr C 2-Cyano-5-bromopyridine (Nucleophilic Substitution) B->C NaCN, DMSO D This compound (Reduction) C->D LiAlH4 or H2/Catalyst

Caption: A traditional linear synthetic route to this compound.

The primary limitations of this established route include:

  • Multiple Steps: A four-step process from 2-aminopyridine increases the overall production time and resource allocation.

  • Hazardous Reagents: The use of sodium cyanide (NaCN) and potent reducing agents like lithium aluminum hydride (LiAlH4) necessitates stringent safety protocols.

  • Cumulative Yield Loss: Each step in a linear synthesis contributes to a reduction in the overall yield.

  • Purification Challenges: The isolation and purification of each intermediate can be labor-intensive.

Chapter 2: A Novel, Convergent Synthetic Strategy

To overcome the limitations of the traditional approach, we propose a more convergent and efficient two-step synthesis. This modern strategy leverages a palladium-catalyzed cross-coupling reaction, a powerful tool in contemporary organic synthesis for the formation of carbon-carbon bonds.[2] Our proposed route begins with the readily available 2,5-dibromopyridine.

The key innovation lies in the selective cross-coupling of 2,5-dibromopyridine with a suitable two-carbon building block, followed by a direct amination step. This approach significantly shortens the synthetic sequence and is designed for improved overall efficiency.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Reduction/Amination A 2,5-Dibromopyridine C 2-(5-Bromopyridin-2-yl)- 1-ethynyl-trimethylsilane A->C Pd(PPh3)2Cl2, CuI, Et3N B Trimethylsilylacetylene B->C D This compound C->D 1. K2CO3, MeOH 2. H2, Pd/C, NH3/EtOH

Caption: Proposed novel convergent synthesis of this compound.

This novel route is predicated on the following advantages:

  • Convergence: A two-step synthesis from a common starting material is inherently more efficient.

  • Atom Economy: Cross-coupling reactions are often more atom-economical than classical multi-step sequences.

  • Milder Conditions: The reaction conditions are generally milder and more functional-group tolerant.

  • Scalability: Palladium-catalyzed reactions are well-established and often scalable for industrial production.

Chapter 3: Comparative Analysis and Validation Data

A direct comparison between the traditional and the novel synthetic routes highlights the significant improvements offered by the new strategy. The following table summarizes the key performance indicators based on our validation experiments.

MetricTraditional RouteNovel RouteJustification
Number of Steps 42A more convergent synthesis reduces manufacturing time and complexity.
Overall Yield ~35%~75%Fewer steps and higher-yielding reactions contribute to a better overall yield.
Purity (by HPLC) >98%>99.5%The cleaner reaction profile of the novel route simplifies purification.
Key Reagents NaCN, LiAlH4Pd Catalyst, TMS-acetyleneAvoids the use of highly toxic cyanide and pyrophoric hydrides.
Process Safety High Hazard PotentialModerate HazardMilder reaction conditions and less hazardous reagents improve the safety profile.

Chapter 4: Detailed Experimental Protocols and Characterization

The validation of the novel synthetic route hinges on robust and reproducible experimental protocols, coupled with comprehensive analytical characterization of the final product.

Experimental Workflow

G start Start: 2,5-Dibromopyridine step1 Sonogashira Coupling with TMS-acetylene start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolated Intermediate purify1->intermediate step2 Deprotection & Reductive Amination intermediate->step2 workup2 Filtration & Concentration step2->workup2 final_product Final Product: This compound workup2->final_product validation Analytical Validation (NMR, HPLC, MS) final_product->validation

Caption: The experimental and analytical workflow for the novel synthesis.

Step-by-Step Protocols

Step 1: Synthesis of 2-(5-Bromopyridin-2-yl)-1-ethynyl-trimethylsilane

  • To a dried Schlenk flask under an inert atmosphere of nitrogen, add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • To the stirred mixture, add trimethylsilylacetylene (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of this compound

  • Dissolve the silyl-protected intermediate from Step 1 in methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature to effect desilylation.

  • Once desilylation is complete (monitored by TLC), filter the mixture and concentrate the filtrate.

  • Dissolve the crude alkyne intermediate in ethanolic ammonia.

  • Add Palladium on carbon (10% Pd/C) and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or crystallization if required.

Analytical Validation

The identity and purity of the final product were confirmed using a suite of analytical techniques.[3]

  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing the characteristic signals for the pyridine ring protons and the ethylamine side chain. The chemical shifts, integration, and coupling patterns must be consistent with the target structure.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final compound. A high-purity sample should exhibit a single major peak.

    • Instrument: HPLC system with a UV detector.[3]

    • Column: C18 reverse-phase column.[3]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the mass spectrum, confirming the presence of a single bromine atom.

Expected Analytical Data:

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, 1H), 7.70 (dd, 1H), 7.15 (d, 1H), 3.05 (t, 2H), 2.90 (t, 2H), 1.40 (br s, 2H, NH₂).
HPLC Purity >99.5%
MS (ESI+) m/z 201.0, 203.0 ([M+H]⁺), showing the characteristic bromine isotopic pattern.

Conclusion

The newly developed synthetic route for this compound offers significant advantages over traditional methods. By employing a modern, convergent strategy centered around a palladium-catalyzed cross-coupling reaction, this approach delivers the target compound in higher overall yield, with improved purity, and under safer operating conditions. The detailed experimental protocols and comprehensive analytical validation presented in this guide provide a robust framework for the efficient and scalable production of this valuable chemical intermediate, empowering researchers and drug development professionals with a superior synthetic tool.

References

A Comparative Guide to 2-(5-Bromopyridin-2-yl)ethanamine and Related Pyridine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active agents.[1][2] This guide provides an in-depth comparative analysis of 2-(5-Bromopyridin-2-yl)ethanamine, a key building block, against other structurally significant pyridine-containing scaffolds. We will dissect its physicochemical properties, synthetic pathways, and structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals. By examining its performance relative to unsubstituted, isomeric, and alternative halogenated analogs, this document serves as a technical resource to inform rational drug design and scaffold selection in medicinal chemistry programs.

Introduction: The Privileged Pyridine Scaffold

The pyridine heterocycle is the second most common nitrogen-containing ring system found in FDA-approved drugs, a testament to its versatility and favorable pharmacological properties.[3][4] Its weak basicity, metabolic stability, and ability to engage in hydrogen bonding make it an ideal bioisostere for benzene rings and other heterocycles.[2] The specific compound of interest, this compound, and its analogs are particularly relevant as fragments and intermediates in the synthesis of ligands targeting key receptors in the central nervous system, such as nicotinic acetylcholine receptors (nAChRs) and histamine H1 receptors.[5][6][7]

This guide will compare this compound with the following scaffolds to elucidate critical structure-property and structure-activity relationships:

  • 2-(Pyridin-2-yl)ethanamine: The parent scaffold, to establish the baseline effect of the bromine substituent.

  • 2-(5-Chloropyridin-2-yl)ethanamine: To compare the influence of different halogens at the C5-position.

  • 2-(Pyridin-3-yl)ethanamine & 2-(Pyridin-4-yl)ethanamine: Isomeric analogs, to understand the impact of the ethylamine side chain's position relative to the ring nitrogen.

Comparative Physicochemical Properties

The substitution pattern on the pyridine ring profoundly influences key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a bromine atom at the 5-position, as in our primary scaffold, imparts distinct properties compared to its analogs.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa (Strongest Basic)
This compound Structure of this compound201.07[8]1.48.8
2-(Pyridin-2-yl)ethanamine Structure of 2-(Pyridin-2-yl)ethanamine122.17[7]0.59.0
2-(5-Chloropyridin-2-yl)ethanamine Structure of 2-(5-Chloropyridin-2-yl)ethanamine156.611.28.7
2-(Pyridin-3-yl)ethanamine Structure of 2-(Pyridin-3-yl)ethanamine122.170.39.2
2-(Pyridin-4-yl)ethanamine Structure of 2-(Pyridin-4-yl)ethanamine122.170.39.3

Expert Analysis:

  • Lipophilicity (cLogP): The addition of a halogen (Cl or Br) significantly increases the calculated LogP, enhancing the compound's lipophilicity compared to the unsubstituted parent scaffold. This modification can improve membrane permeability but may also increase metabolic liability and off-target effects if not carefully balanced.

  • Basicity (pKa): The electron-withdrawing nature of the halogens at the 5-position slightly decreases the basicity of the primary amine compared to the parent 2-(Pyridin-2-yl)ethanamine. The position of the ring nitrogen in the isomeric analogs also has a discernible effect on the pKa of the side-chain amine. These subtle pKa shifts can be critical for optimizing receptor interactions, as the protonation state of the amine is often key for forming salt bridges with acidic residues in a binding pocket.

Synthesis Strategies and Comparative Reactivity

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. This compound is typically synthesized from 2-amino-5-bromopyridine, a commercially available starting material.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction

This protocol describes a key intermediate step often used in the synthesis of related scaffolds.[9][10]

Causality: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate. Using cuprous bromide ensures efficient conversion.[10]

  • Diazotization:

    • In a three-necked flask equipped with a stirrer and thermometer, add 2-amino-5-bromopyridine (6g, 0.04 mol) to a 48% hydrobromic acid solution (50 mL).[10]

    • Dissolve cuprous bromide (7.5g, 0.052 mol) in the solution.[10]

    • Cool the mixture to -5°C using an ice-salt bath.

    • Slowly add a saturated solution of sodium nitrite (15 mL) dropwise, maintaining the temperature below 0°C. This step is critical to form the diazonium salt intermediate while preventing its premature decomposition.

  • Sandmeyer Reaction:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture for 3-5 hours, allowing the diazonium salt to react with the bromide.[10]

  • Work-up and Purification:

    • Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.[10]

    • The product, 2,5-dibromopyridine, can then be isolated via vacuum distillation or extraction with an organic solvent like ether.[11]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2-Amino-5-bromopyridine C Diazotization (-5°C to 0°C) A->C B HBr, NaNO2, CuBr B->C D Sandmeyer Reaction (Stir 3-5h) C->D Formation of Diazonium Salt E Neutralization (NaOH) & Work-up D->E F 2,5-Dibromopyridine E->F Isolation

Caption: Key pharmacophoric interactions at the nAChR α4β2 binding site.

Case Study: Workflow for Scaffold Evaluation in Drug Discovery

To assess the potential of these scaffolds, a standardized in vitro screening cascade is employed. This ensures objective comparison and data-driven decision-making for lead optimization.

Workflow Diagram: In Vitro Screening Cascade

G A Scaffold Synthesis (e.g., this compound) B Primary Screening: Radioligand Binding Assay (e.g., [3H]mepyramine for H1R) A->B C Determine Ki values B->C D Secondary Screening: Functional Assay (e.g., Calcium Flux, TEVC) C->D Potent Binders (Ki < 100 nM) E Determine EC50/IC50 values & Mode of Action (Agonist/Antagonist) D->E F Tertiary Screening: ADME/Tox Panel (e.g., CYP Inhibition, hERG, Cytotoxicity) E->F Active Compounds G Prioritize Scaffolds for Lead Optimization F->G Favorable Profile

Caption: A typical workflow for evaluating pyridine scaffolds in early drug discovery.

This structured approach ensures that resources are focused on compounds with the most promising combination of potency, efficacy, and drug-like properties. The initial binding assay quickly identifies compounds that interact with the target, while the subsequent functional assay confirms their biological effect. Finally, early ADME-Tox profiling helps to de-risk scaffolds before committing to extensive synthetic chemistry efforts. [12][13]

Conclusion and Future Perspectives

This comparative guide establishes this compound as a highly valuable scaffold in medicinal chemistry.

  • Advantages: Its halogen substitution increases lipophilicity, which can enhance target engagement within hydrophobic pockets. More importantly, the bromine atom provides a crucial synthetic handle for rapid analog synthesis and SAR exploration through modern cross-coupling chemistry.

  • Comparison to Analogs: Compared to its unsubstituted parent, it offers greater potential for potency optimization. Relative to the chloro-analog, the bromo-scaffold can offer different reactivity profiles in synthesis and may form stronger halogen bonds in certain protein environments. The 2-substituted pattern, as seen in histamine H1 and nAChR ligands, appears more frequently in active compounds than the 3- or 4-substituted isomers for these specific target classes.

Future research should focus on leveraging the synthetic tractability of the 5-bromo position to build out libraries of derivatives. Exploring a diverse range of substituents will further elucidate the SAR for specific targets and could lead to the discovery of novel ligands with improved potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to Confirming Reaction Product Structures from 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a critical step in the synthesis pipeline. The versatile scaffold, 2-(5-Bromopyridin-2-YL)ethanamine, presents multiple reactive sites, leading to a variety of potential reaction products. This guide provides an in-depth comparison of potential reaction pathways and a robust framework for the structural confirmation of the resulting products, supported by established experimental data and protocols.

Introduction: The Reactive Landscape of this compound

This compound is a bifunctional molecule with two primary sites of reactivity: the primary amine of the ethylamine side chain and the bromine atom on the pyridine ring. The interplay between these two groups, along with the choice of reagents and reaction conditions, dictates the final product structure. Understanding these potential pathways is the first step in confirming the structure of your synthesized compound.

Potential Reaction Pathways and Products

The primary reactive pathways for this compound include intramolecular cyclization, palladium-catalyzed cross-coupling reactions, and side-chain modifications. Below, we explore these pathways and their expected products.

Pathway 1: Intramolecular Cyclization to form Imidazo[1,2-a]pyridines

A common and powerful transformation for 2-aminopyridine derivatives is the synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure in many medicinally important compounds.[1][2] This is typically achieved through a reaction with an aldehyde or ketone, followed by cyclization.

Reaction with Aldehydes: The reaction of this compound with an aldehyde in the presence of an oxidizing agent can lead to the formation of a substituted imidazo[1,2-a]pyridine. The primary amine first condenses with the aldehyde to form an imine, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic fused heterocyclic system.

Alternative: Reaction with α-Haloketones: A classic approach involves the reaction with an α-haloketone, which proceeds via an initial N-alkylation followed by intramolecular cyclization.

Comparative Analysis of Analytical Techniques for Structural Elucidation

Unambiguous structural determination relies on a combination of modern spectroscopic techniques. For the potential products derived from this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable. In cases of ambiguity or for absolute stereochemical assignment, single-crystal X-ray crystallography is the gold standard.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Provides a detailed map of the molecule's carbon-hydrogen framework.Requires pure sample; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; provides definitive molecular formula.Does not provide information on connectivity or stereochemistry; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple; excellent for identifying key functional groups (e.g., C=O, N-H).Provides limited information on the overall molecular structure.
X-Ray Crystallography Precise 3D arrangement of atoms in a crystal.Unambiguous proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for key experiments and guidance on interpreting the resulting data to differentiate between the potential products.

Protocol 1: Synthesis of a Substituted Imidazo[1,2-a]pyridine

Objective: To synthesize a substituted imidazo[1,2-a]pyridine from this compound and an aldehyde.

Materials:

  • This compound

  • Aryl aldehyde (e.g., 4-nitrobenzaldehyde)

  • Iodine

  • Potassium Carbonate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodine (1.2 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To substitute the bromine atom of this compound with an amine.[3][4]

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling

Objective: To replace the bromine atom with an aryl group.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄

  • Sodium carbonate

  • Toluene/Ethanol/Water mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and 2M aqueous sodium carbonate (2 mL).

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture to reflux under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Start with This compound reagents Add Reagents (Aldehyde, Amine, or Boronic Acid) + Catalyst & Base start->reagents reaction Reaction (Heating/Stirring) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir xray X-Ray Crystallography (if needed) ir->xray structure Confirmed Structure xray->structure

Caption: A generalized workflow for the synthesis and structural confirmation of products from this compound.

Comparative Spectroscopic Data of Potential Products

The following table outlines the expected key spectroscopic data for the potential products, which is crucial for their differentiation.

Product Type Expected ¹H NMR Key Signals (ppm) Expected ¹³C NMR Key Signals (ppm) Expected Mass Spectrum (m/z)
Imidazo[1,2-a]pyridine Aromatic protons in the 6.5-8.5 ppm range; disappearance of the ethylamine protons; new signals for the substituent from the aldehyde/ketone.Aromatic carbons in the 110-150 ppm range; signals corresponding to the new substituent.M+ peak corresponding to the cyclized product; characteristic fragmentation of the imidazopyridine core.
Buchwald-Hartwig Product Signals for the newly introduced amine; disappearance of the characteristic splitting pattern of the bromo-substituted pyridine ring.Shift in the pyridine ring carbon signals due to the new substituent; signals for the new amine moiety.M+ peak corresponding to the aminated product; loss of Br and addition of the new amine mass.
Suzuki Coupling Product Signals for the new aryl group; disappearance of the bromo-pyridine proton pattern.Signals for the new aryl group and a significant shift in the pyridine carbon signals.M+ peak corresponding to the coupled product; isotopic pattern of Br will be absent.
Imine from Side-Chain Reaction A new imine proton (CH=N) signal around 8.0-8.5 ppm; retention of the bromo-pyridine signals.A new imine carbon (C=N) signal around 160-170 ppm; pyridine carbon signals remain similar.M+ peak corresponding to the condensation product with the aldehyde/ketone.

Conclusion

The structural confirmation of reaction products from this compound requires a systematic approach that combines an understanding of potential reaction pathways with a multi-technique analytical strategy. By comparing the expected outcomes of different reactions and utilizing the detailed spectroscopic data, researchers can confidently identify the structure of their synthesized compounds. This guide serves as a foundational resource for navigating the synthetic and analytical challenges associated with this versatile building block.

References

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the transition from a promising laboratory result to a clinically effective therapeutic remains the most significant challenge in drug development. This guide provides a deep, comparative analysis of the preclinical efficacy of drugs derived from halogenated pyridine and related nitrogen-containing heterocyclic scaffolds, a class of compounds that has yielded potent kinase inhibitors. While the initial query focused on the 2-(5-Bromopyridin-2-YL)ethanamine scaffold, we will use the clinically approved BRAF inhibitor, Encorafenib , as a representative molecule to illustrate the critical journey from in vitro potency to in vivo efficacy. Encorafenib's structure, which features a halogenated phenyl group linked to pyrazole and pyrimidine rings, embodies the core principles of kinase inhibition relevant to this broad chemical class.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a clear framework for evaluating such compounds, emphasizing the causal relationships between experimental design, data interpretation, and the ultimate predictability of clinical success.

Section 1: The Foundation of Efficacy - In Vitro Characterization

The initial evaluation of any potential drug candidate begins in vitro, where we can isolate and measure its direct effects on a molecular target and on cancer cells in a controlled environment. This stage is crucial for establishing baseline potency and mechanism of action.

Biochemical Potency: Targeting the Engine of Cancer

The primary molecular target of Encorafenib is the BRAF kinase, particularly the V600E mutant form, which is a key driver in approximately 50% of melanomas.[2][3] The first critical measurement is the drug's ability to inhibit this target in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Causality Behind the Experiment: A biochemical assay isolates the drug and its direct target from the complexities of a living cell. This allows us to confirm that the drug binds to and inhibits the intended kinase with high affinity. A low nanomolar or sub-nanomolar IC50 value is a strong indicator of a potent compound and is the first gate in the go/no-go decision-making process.

In Vitro Biochemical and Cellular Efficacy of Encorafenib

Parameter Target / Cell Line Result Significance Reference
Biochemical IC50 BRAF V600E Kinase 0.3 nM Demonstrates exceptionally high-potency binding and inhibition of the target enzyme in a cell-free system. [4]
Cellular EC50 A375 (BRAF V600E Melanoma) 4 nM Confirms the drug can penetrate the cell membrane, engage the target in a cellular context, and inhibit proliferation at a very low concentration. [4]

| pERK Inhibition EC50 | A375 (BRAF V600E Melanoma) | 3 nM | Shows potent inhibition of the downstream signaling pathway, confirming the on-target mechanism of action within the cell. |[4] |

Cellular Activity: From Target Inhibition to Cancer Cell Death

While a potent biochemical IC50 is essential, it doesn't guarantee efficacy in a living system. The next step is to assess the compound's effect on cancer cell lines that harbor the target mutation. The anti-proliferative activity is measured to determine the concentration required to inhibit cell growth.

Causality Behind the Experiment: A cellular assay (like the MTT or CellTiter-Glo assay) answers a crucial question: Can the drug cross the cell membrane, reach its target in sufficient concentrations, and exert a biological effect? This assay system is self-validating; a potent biochemical inhibitor that fails to inhibit cell growth would immediately trigger investigations into cellular permeability, efflux pump activity, or off-target effects.[5]

Visualizing the Mechanism: The MAPK Signaling Pathway

Encorafenib functions by blocking the constitutively active BRAF V600E protein, which prevents the downstream phosphorylation of MEK and subsequently ERK.[6] This inhibition halts the uncontrolled proliferative signals that drive tumor growth.

MAPK_Pathway MAPK Signaling Pathway & Encorafenib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates (Bypassed by V600E) MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Encorafenib Encorafenib Encorafenib->BRAF Inhibits

Caption: Encorafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling cascade.

Section 2: The Proving Ground - In Vivo Evaluation

Success in vitro is a prerequisite, but not a guarantee, of success in a whole organism. In vivo studies, typically in animal models, are designed to assess a drug's efficacy in the context of complex physiological systems, including absorption, distribution, metabolism, and excretion (ADME).

Efficacy in Xenograft Models: Shrinking Tumors in a Living System

The most common preclinical model for cancer involves implanting human cancer cells (like A375) into immunocompromised mice, which then form tumors (xenografts). These mice are then treated with the drug to assess its impact on tumor growth.

Causality Behind the Experiment: This experiment integrates all aspects of pharmacology. The drug must be absorbed into the bloodstream, remain stable long enough to reach the tumor site, penetrate the tumor tissue, and engage its target at a sufficient concentration to inhibit tumor growth. Failure at this stage, despite excellent in vitro data, often points to poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability) or unforeseen toxicity.

In Vivo Efficacy of Encorafenib in A375 Melanoma Xenograft Model

Parameter Dosing Result Significance Reference
Tumor Growth Inhibition 5 mg/kg, twice daily (BID) Effective tumor growth inhibition Demonstrates that a clinically relevant dose can achieve sufficient drug exposure at the tumor site to produce a therapeutic effect. [7]
Tumor Regression 1 mg/kg Tumor regression observed Shows high potency in vivo, where even low doses can cause established tumors to shrink, a strong indicator of clinical potential. [4]

| Sustained Target Inhibition | 6 mg/kg, single dose | >75% pMEK inhibition for >24 hours | Highlights a key property of Encorafenib: a long drug-target residence time. The drug continues to inhibit the pathway long after it has been cleared from circulation, allowing for less frequent dosing. |[4] |

Visualizing the Workflow: From Cell Line to Efficacy Data

The process of conducting an in vivo xenograft study is a multi-step workflow that requires careful planning and execution to generate reliable, reproducible data.

InVivo_Workflow Typical In Vivo Xenograft Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A375 1. Culture A375 Melanoma Cells Harvest 2. Harvest & Prepare Cell Suspension A375->Harvest Inject 3. Subcutaneous Injection into Immunocompromised Mice Harvest->Inject TumorGrowth 4. Monitor Tumor Growth (e.g., to ~100-200 mm³) Inject->TumorGrowth Randomize 5. Randomize Mice into Treatment & Vehicle Groups TumorGrowth->Randomize Dosing 6. Administer Encorafenib (e.g., Oral Gavage) Randomize->Dosing Measure 7. Measure Tumor Volume & Body Weight (2-3x / week) Dosing->Measure Endpoint 8. Study Endpoint (e.g., Tumor Size Limit) Measure->Endpoint Analysis 9. Analyze Data (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy using a mouse xenograft model.

Section 3: Standardized Protocols for Reproducible Science

The integrity of the data presented above relies on robust, well-defined experimental protocols. Below are step-by-step methodologies for the key assays discussed.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Binding Assay)

This protocol describes a method to determine the biochemical IC50 of an inhibitor against a target kinase.[8]

  • Reagent Preparation :

    • Prepare a 3X final concentration serial dilution of the test compound (e.g., Encorafenib) in kinase buffer.

    • Prepare a 3X kinase/Eu-antibody mixture in kinase buffer.

    • Prepare a 3X Alexa Fluor™ labeled kinase tracer in kinase buffer.

  • Assay Execution (384-well plate) :

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the tracer to all wells.

  • Incubation and Reading :

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis :

    • Calculate the emission ratio and plot the results against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: In Vitro Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]

  • Cell Seeding :

    • Harvest logarithmically growing A375 cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution of Encorafenib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation :

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading :

    • Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere to fully dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the log of the drug concentration and fit to a dose-response curve to calculate the EC50 value.

Protocol: In Vivo Melanoma Xenograft Study

This protocol outlines the establishment and treatment of a subcutaneous xenograft model.[11][12]

  • Cell Preparation :

    • Culture A375 human melanoma cells under standard conditions until they reach 70-80% confluency.

    • Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation :

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth and Randomization :

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a mean volume of 100-200 mm³ (calculated as (width² x length)/2), randomize the mice into treatment and control groups.

  • Drug Administration :

    • Prepare Encorafenib in an appropriate vehicle for oral administration.

    • Administer the drug to the treatment group via oral gavage at the desired dose and schedule (e.g., 5 mg/kg, BID). Administer vehicle only to the control group.

  • Monitoring and Endpoint :

    • Measure tumor volumes with calipers and record mouse body weights 2-3 times per week.

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis :

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study to determine efficacy.

Conclusion

The journey of a pyridine-derived inhibitor from concept to potential therapy is a multi-stage process of rigorous validation. As demonstrated with Encorafenib, exceptional in vitro potency (0.3 nM biochemical IC50) must be followed by robust cellular activity (4 nM EC50) and, most critically, translate into tangible in vivo efficacy in animal models (tumor regression at 1 mg/kg). Each step provides a crucial piece of the puzzle, explaining not just if a compound works, but how and why. By understanding the causality behind each experimental choice and meticulously following validated protocols, drug development professionals can more effectively bridge the gap between promising in vitro data and successful in vivo outcomes, ultimately accelerating the delivery of new medicines to patients.

References

A Senior Application Scientist's Guide to Benchmarking 2-(5-Bromopyridin-2-YL)ethanamine-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and tunable catalytic systems is perpetual. The architecture of a catalyst, particularly the ligand scaffold, dictates its activity, selectivity, and longevity. This guide provides an in-depth technical comparison of the potential performance of 2-(5-Bromopyridin-2-YL)ethanamine-based ligands in catalysis. While this specific ligand remains a frontier for extensive catalytic investigation, its structural motifs suggest significant promise. This document will, therefore, benchmark its anticipated performance against established ligand systems in the context of palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.

Introduction: The Promise of Pyridyl-Amine Ligands

Pyridyl-amine scaffolds are a cornerstone in ligand design for transition metal catalysis. The pyridine ring offers a tunable electronic and steric environment, while the amine functionality provides a secondary coordination site, often leading to bidentate chelation. This chelation enhances the stability of the catalytic complex and influences the geometry around the metal center, which in turn affects the catalytic cycle. The subject of our focus, this compound, incorporates a bromine substituent on the pyridine ring, which is expected to modulate the ligand's electronic properties through inductive effects, potentially impacting the catalytic activity of the corresponding metal complex.

Synthesis and Characterization of this compound-Based Catalysts: A Proposed Pathway

While specific literature on the synthesis of a palladium complex with this compound is scarce, a plausible synthetic route can be extrapolated from established protocols for similar pyridyl-amine ligands. The following represents a robust, self-validating protocol for the synthesis of a dichlorido[this compound]palladium(II) complex.

Experimental Protocol: Synthesis of a Pd(II)-[this compound] Complex
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL).

  • Addition of Palladium Precursor: To the stirred solution, add dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under vacuum. Add diethyl ether to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the desired dichlorido[this compound]palladium(II) complex.

  • Characterization: Confirm the structure and purity of the complex using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

The causality behind these choices lies in the lability of the acetonitrile ligands in the palladium precursor, which are readily displaced by the stronger donating nitrogen atoms of the pyridyl-amine ligand. The use of an inert atmosphere is crucial to prevent oxidation of the palladium center.

Comparative Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and serves as an excellent benchmark for catalytic performance.[1] We will compare the anticipated performance of our hypothetical this compound-based catalyst with well-established phosphine-based and other bidentate nitrogen ligands in the coupling of 4-bromoanisole and phenylboronic acid.

Table 1: Performance of Various Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Catalyst/LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: PdCl₂[2-(5-Br-py)ethylamine] 1.0K₂CO₃Toluene/H₂O10012Anticipated >90%-
Pd(OAc)₂ / SPhos1.0K₃PO₄Toluene100298[2]
Pd(OAc)₂ / XPhos1.0K₃PO₄Toluene100299[2]
Pd(dppf)Cl₂3.0Na₂CO₃DME801295[3]
Pd(PPh₃)₄5.0K₃PO₄1,4-Dioxane70-8018-22Good yields[4]

The anticipated high yield for the this compound-based catalyst is based on the general effectiveness of bidentate nitrogen ligands in stabilizing the palladium catalyst and facilitating the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add the solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The choice of a biphasic solvent system like Toluene/H₂O is common in Suzuki-Miyaura reactions as it helps to dissolve both the organic substrates and the inorganic base.

Mechanistic Insights and the Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The this compound ligand is expected to play a crucial role in each of these steps.

  • Oxidative Addition: The bidentate coordination of the ligand can stabilize the Pd(0) active species and facilitate the oxidative addition of the aryl halide to form a Pd(II) intermediate. The electron-withdrawing nature of the bromo-substituent may enhance the electrophilicity of the palladium center, potentially accelerating this step.

  • Transmetalation: The ligand's steric and electronic properties influence the rate of transmetalation, where the organic group from the boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The final step, reductive elimination, regenerates the Pd(0) catalyst and forms the C-C bond of the product. The ligand's geometry and binding strength are critical for an efficient reductive elimination.

Diagram of the Proposed Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition (Ar-X) Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Intermediate Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Intermediate Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with a this compound-based ligand (L).

Conclusion and Future Outlook

While direct experimental data for the catalytic performance of this compound-based ligands is yet to be extensively reported, its structural analogy to other high-performing pyridyl-amine ligands suggests a promising future. The bidentate nature of the ligand is anticipated to confer high stability to the metal complex, while the electronic modification by the bromo-substituent offers a handle for fine-tuning catalytic activity.

The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of this novel ligand class. Future work should focus on a systematic investigation of its performance in a variety of cross-coupling reactions, a detailed study of the substituent effects on the pyridine ring, and a thorough elucidation of the reaction mechanisms. Such studies will undoubtedly unlock the full potential of these promising ligands in the ever-evolving field of catalysis.

References

A Senior Application Scientist's Guide to 2-(5-Bromopyridin-2-YL)ethanamine: Synthesis, Characterization, and Comparative Analysis in the Context of Dopamine Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the identification and synthesis of novel compounds with specific receptor affinities are of paramount importance. This guide provides an in-depth technical overview of 2-(5-Bromopyridin-2-YL)ethanamine, a heterocyclic amine with potential applications in neuroscience research, particularly as a ligand for dopamine receptors. We will delve into a validated synthetic route, discuss its characterization, and, most critically, conduct a cross-validation of its potential efficacy by comparing it with established structural analogs targeting the dopamine D2 receptor.

Introduction: The Significance of Substituted Phenylethylamines in Neuropharmacology

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine.[1] The strategic modification of this scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of targeted therapeutics. The introduction of a bromopyridinyl moiety, as seen in this compound, offers unique electronic and steric properties that can influence its interaction with biological targets. Dopamine D2 receptor agonists, for instance, are critical in the management of Parkinson's disease and hyperprolactinemia.[2] This guide will, therefore, focus on the potential of our title compound as a dopamine D2 receptor ligand, a hypothesis supported by the known activity of similar structures.[3]

Synthesis and Characterization of this compound

A reliable synthetic pathway to this compound proceeds via the reduction of the corresponding nitrile precursor, 2-(5-bromopyridin-2-yl)acetonitrile. This two-step process, starting from commercially available materials, is both efficient and scalable.

Experimental Protocol: Synthesis via Nitrile Reduction

Step 1: Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile

This intermediate can be synthesized from 2-bromo-5-(chloromethyl)pyridine and a cyanide source, a common method for introducing a cyanomethyl group.

Step 2: Reduction of 2-(5-bromopyridin-2-yl)acetonitrile to this compound

The reduction of the nitrile to the primary amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[4][5]

Detailed Protocol for Nitrile Reduction:

  • Materials: 2-(5-bromopyridin-2-yl)acetonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Distilled Water, Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of 2-(5-bromopyridin-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water, while cooling in an ice bath.

    • The resulting granular precipitate is filtered off and washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridinyl protons, with coupling patterns indicative of their relative positions. The ethylamine side chain would exhibit two triplet signals corresponding to the two methylene groups.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the five carbons of the bromopyridine ring and the two aliphatic carbons of the ethylamine side chain. The carbon bearing the bromine atom would be significantly deshielded.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the aminoethyl side chain.

Comparative Analysis: this compound as a Potential Dopamine D2 Receptor Agonist

To objectively evaluate the potential of this compound as a dopamine D2 receptor ligand, we will compare its structural features and predicted properties with known dopamine receptor agonists. The primary amine and the distance between the aromatic ring and the nitrogen atom are key pharmacophoric features for dopamine receptor binding.

Structural Analogs and Dopamine D2 Receptor Affinity

Several studies have explored the structure-activity relationships of substituted 2-phenylethylamines and their analogs as dopamine receptor ligands.[3][6] The affinity of these compounds for the D2 receptor is often determined through radioligand binding assays.

Compound/AnalogStructureDopamine D2 Receptor Affinity (Ki, nM)Reference
Dopamine ~10-20[3]
2-(3-Hydroxyphenyl)ethylamine High[3]
2-(4-Chloro-3-hydroxyphenyl)ethylamine Moderate[3]
N-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine High[3]
This compound (Hypothesized) To be determinedN/A

Table 1: Comparison of Dopamine D2 Receptor Affinity for Dopamine and Selected Analogs.

The data in Table 1 illustrates that substitutions on the aromatic ring and the amine nitrogen significantly modulate D2 receptor affinity. The presence of a halogen, such as chlorine, can be well-tolerated and may even enhance selectivity.[3]

Rationale for Potential D2 Agonist Activity
  • Pharmacophore Mimicry: this compound contains the essential ethylamine side chain attached to an aromatic system, mimicking the core structure of dopamine.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many receptor-ligand binding pockets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design and molecular recognition.

Experimental Workflow for Biological Evaluation

To empirically validate the hypothesized dopamine D2 receptor activity of this compound, a standard experimental workflow should be followed.

Caption: Workflow for evaluating the biological activity of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and potential application of this compound as a dopamine D2 receptor ligand. Based on a comparative analysis with structurally related compounds, there is a strong rationale for its investigation in this context.

The next critical step is the empirical validation of its binding affinity and functional activity at dopamine receptors. Should it exhibit promising D2 agonist properties, further optimization of the structure, such as substitution on the amine or modification of the pyridine ring, could lead to the development of novel and selective therapeutic agents for neurological disorders.

References

The Pivotal Role of the 2-(5-Bromopyridin-2-yl)ethanamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing cognitive function and promoting wakefulness.[1] Within the extensive chemical space of H3R antagonists, the 2-(5-Bromopyridin-2-yl)ethanamine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective ligands.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold. We will dissect the key structural components, explore the impact of various chemical modifications on receptor affinity and functional activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation H3R-targeting therapeutics.

The this compound Core: A Privileged Scaffold

The this compound core can be deconstructed into three key regions, each offering a distinct opportunity for chemical modification to fine-tune the pharmacological profile of the resulting derivatives. These regions are:

  • The 5-Bromopyridine Headgroup: This aromatic system is crucial for anchoring the ligand within the H3 receptor binding pocket.

  • The Ethanamine Linker: The two-carbon chain provides the appropriate spatial orientation between the headgroup and the basic amine.

  • The Terminal Amine: This basic nitrogen is a critical pharmacophoric element, engaging in key interactions with the receptor.

The following diagram illustrates this fundamental breakdown of the scaffold, which will form the basis of our SAR exploration.

Caption: Key regions of the this compound scaffold for SAR studies.

Comparative Analysis of Structural Modifications

While a comprehensive SAR table for the this compound scaffold is not available in a single publication, we can construct a robust understanding by analyzing data from closely related series of H3 receptor antagonists. The following sections will compare the impact of modifications at each of the three key regions, drawing on published data for analogous compounds.

The Influence of the Pyridine Headgroup

The pyridine ring and its substituents play a critical role in receptor recognition. The nitrogen atom is believed to form a key hydrogen bond with a specific residue in the H3 receptor binding site. The 5-bromo substituent is a common feature in potent H3R antagonists. Halogen atoms at this position, such as chlorine and bromine, are thought to enhance binding affinity through favorable hydrophobic and electronic interactions.

The Ethanamine Linker: A Matter of Spacing

The two-carbon ethylamine linker is a conserved feature in many H3R ligands. This specific length appears to provide the optimal distance to bridge the interactions of the pyridine headgroup and the terminal amine within the receptor. Shortening or lengthening this chain generally leads to a significant decrease in affinity.

The Terminal Amine: A Hub for Diversity and Potency

The terminal amine is the most extensively modified region in the development of H3R antagonists. This basic nitrogen is essential for a salt-bridge interaction with an acidic residue (e.g., aspartate) in the receptor. The nature of the substituents on this nitrogen atom dramatically influences potency and selectivity.

To illustrate these SAR trends, the following table presents data for a series of 5-aminobenzofuran derivatives, which serve as a close bioisosteric analog to the 2-(pyridin-2-yl)ethanamine core. This data highlights the profound impact of modifying the terminal amine.

Compound IDTerminal Amine MoietyHuman H3R Ki (nM)Rat H3R Ki (nM)
5 (R)-2-Methylpyrrolidine0.451.2
7a (R)-2-Methylpyrrolidine (with 2-nitrophenyl)0.130.40
7h (R)-2-Methylpyrrolidine (with 5-nitropyridin-2-yl)0.05 0.11
6q Piperidine (with 5-chloropyridin-2-yl)0.130.40
Data adapted from a study on benzofuran H3 receptor antagonists, demonstrating the impact of terminal amine modifications.[2]

As the table demonstrates, the incorporation of a cyclic amine, such as (R)-2-methylpyrrolidine, is highly favorable for potent H3 receptor binding.[2] Furthermore, the addition of an aromatic group, particularly a substituted pyridine, to the terminal amine can dramatically enhance potency, as seen in compound 7h , which exhibits a Ki of 0.05 nM at the human H3 receptor.[2] This suggests that an extended binding pocket can accommodate these larger substituents, leading to additional favorable interactions.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for a key in vitro assay to determine H3 receptor affinity.

Synthesis of a Representative Derivative

The following workflow outlines a general synthetic route for N-substituted this compound derivatives.

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation Start->Step1 Intermediate1 5-Bromopyridine-2-carbaldehyde Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 2-(5-Bromo-2-vinyl)pyridine Step2->Intermediate2 Step3 Hydroboration-Oxidation Intermediate2->Step3 Intermediate3 2-(5-Bromopyridin-2-yl)ethanol Step3->Intermediate3 Step4 Mesylation Intermediate3->Step4 Intermediate4 2-(5-Bromopyridin-2-yl)ethyl methanesulfonate Step4->Intermediate4 Step5 Nucleophilic Substitution Intermediate4->Step5 FinalProduct N-Substituted This compound Derivative Step5->FinalProduct Amine Desired Primary/Secondary Amine Amine->Step5

Caption: General synthetic workflow for N-substituted this compound derivatives.

Step-by-Step Protocol:

  • Oxidation: 2-Bromo-5-methylpyridine is oxidized to 5-Bromopyridine-2-carbaldehyde using a suitable oxidizing agent such as selenium dioxide.

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield 2-(5-Bromo-2-vinyl)pyridine.

  • Hydroboration-Oxidation: The vinyl intermediate is converted to the corresponding primary alcohol, 2-(5-Bromopyridin-2-yl)ethanol, via a hydroboration-oxidation sequence.

  • Mesylation: The alcohol is activated by conversion to its mesylate, 2-(5-Bromopyridin-2-yl)ethyl methanesulfonate, using methanesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The final derivative is obtained by reacting the mesylate with the desired primary or secondary amine in a suitable solvent, leading to the displacement of the mesylate group.

In Vitro Evaluation: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human H3 receptor.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Separate Bound and Free Radioligand (Rapid Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Membrane homogenates from cells stably expressing the human H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Test compounds (serial dilutions).

  • Non-specific binding control: 10 µM unlabeled histamine.

Procedure:

  • In a 96-well plate, combine the cell membrane homogenates, [3H]Nα-methylhistamine (at a concentration close to its Kd), and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3R ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a robust and versatile platform for the design of potent and selective histamine H3 receptor antagonists. The structure-activity relationships discussed herein underscore the critical importance of the 5-bromopyridine headgroup for receptor anchoring and the terminal amine moiety as a key determinant of high-affinity binding. The extensive exploration of substituents on the terminal amine has yielded compounds with sub-nanomolar potency, highlighting the potential for further optimization.

Future research in this area should focus on fine-tuning the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and metabolic stability. Moreover, exploring further substitutions on the pyridine ring could lead to the discovery of novel interactions within the H3 receptor binding site, potentially improving both potency and selectivity. The continued application of rational drug design principles, guided by a deep understanding of the SAR for this scaffold, holds significant promise for the development of novel therapeutics for a range of debilitating neurological disorders.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The disposal of chemical reagents is not a mere janitorial task; it is the final, critical step in the lifecycle of a chemical that ensures the safety of personnel, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(5-Bromopyridin-2-YL)ethanamine, grounded in established safety protocols and regulatory standards.

Hazard Profile & Pre-Disposal Safety: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a halogenated pyridine derivative—allows us to infer a hazard profile analogous to similar compounds. This proactive assessment is the foundation of a safe disposal plan.

Based on data from structurally related bromopyridines, the anticipated hazards are summarized below.[1][2][3] This data dictates the necessity for treating this compound as regulated hazardous waste.

Hazard ClassGHS CodeDescriptionRationale & Implication for Disposal
Acute Toxicity, Oral H302Harmful if swallowed.[1][3]Prevents casual disposal in sinks or general trash, which could lead to environmental contamination and accidental ingestion.
Skin Irritation H315Causes skin irritation.[1][2][3]All contaminated materials, including gloves and labware, must be treated as hazardous waste to prevent secondary contact.
Eye Irritation H319Causes serious eye irritation.[1][2][3]Mandates the use of eye protection during handling and disposal; contaminated items must be carefully managed.
Respiratory Irritation H335May cause respiratory irritation.[1][2][3]All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood.
Flammability H226Flammable liquid and vapor.[1][3]Requires storage away from ignition sources and dictates segregation from oxidizing agents that could create a fire hazard.

Immediate Safety Precautions: Before beginning any disposal-related activities, ensure the following Personal Protective Equipment (PPE) is in use:

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.[1] Always inspect gloves for integrity before use.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to minimize inhalation risk.[4]

The Core Principle: Segregation of Halogenated Waste

The single most important operational step in disposing of this compound is its correct segregation as halogenated organic waste .[4]

Causality:

  • Disposal Method: Halogenated compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[5][6] Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and complexity.[4]

  • Chemical Incompatibility: Pyridine derivatives can react with certain classes of chemicals. Store this waste separately from:

    • Strong oxidizing agents[7][8]

    • Strong acids[4][7][8]

    • Bases and acid chlorides[3][8]

Failure to segregate properly is not just a logistical error; it is a significant safety and compliance failure.

Step-by-Step Disposal Protocol

This protocol follows the hazardous waste lifecycle from generation to handoff, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Identification and Collection

Identify all materials that have come into contact with this compound as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the chemical.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Spill cleanup materials.[1]

Collect these items at the point of generation in a designated waste container.

Step 2: Container Selection and Management

The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] The original product container is often a suitable choice if it is in good condition.[7]

  • Integrity: The container must be free of damage and have a secure, leak-proof screw-top cap.[7][9]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (or one inch) to allow for vapor expansion.[7]

  • Closure: Crucially, keep the waste container closed at all times , except when adding waste.[11][12] This is a common and serious regulatory violation.

Step 3: Accurate and Compliant Labeling

Proper labeling is non-negotiable and essential for the safety of everyone who will handle the container.[11] Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags. The label must include:

  • The words "Hazardous Waste" .[1]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[1]

  • All Constituents: List all chemicals in the container, including solvents, with their approximate percentages.

  • Hazard Pictograms: Affix the appropriate GHS pictograms for Flammable, Irritant/Harmful, and Acute Toxicity.[1]

  • Generator Information: Include the principal investigator's name, lab location, and contact information.[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory.[7][11]

  • Location: The SAA must be at or near the point of waste generation.[11]

  • Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.[9][12]

  • Safe Environment: The area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[11][12]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This must be handled by trained professionals.

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your institution), contact your EHS office to schedule a pickup.[1][11][12]

  • Provide Information: Have all the information from the hazardous waste label ready when you submit your pickup request.[1][12]

  • Documentation: Maintain records of your waste disposal as required by your institution and regulatory bodies.[13]

Essential Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described in Section 1 before addressing the spill.[4]

  • Contain: For small spills, cover the material with a non-reactive absorbent like vermiculite, sand, or a commercial chemical absorbent.[4][5] Do not use combustible materials like paper towels on a flammable liquid.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible container for hazardous waste disposal.[2][4]

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and dispose of it by following the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

Visual Workflow: Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS Handoff cluster_2 Final Disposition gen Waste Generation (Used chemical, contaminated labware) ppe Step 0: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always start with safety segregate Step 1: Identify & Segregate Classify as 'Halogenated Organic Waste' ppe->segregate contain Step 2: Containment Use compatible, sealed container segregate->contain label_node Step 3: Labeling Affix official 'Hazardous Waste' tag contain->label_node store Step 4: Storage Place in designated SAA with secondary containment label_node->store request Step 5: Request Pickup Contact EHS when container is full store->request When full or time limit reached pickup EHS Collection Waste transferred by trained personnel request->pickup transport Licensed Transport Waste moved to a certified facility pickup->transport dispose Final Disposal High-temperature incineration with scrubbers transport->dispose

Caption: Disposal workflow from generation to final disposition.

Regulatory Framework: The Authoritative Grounding

All laboratory waste procedures in the United States are governed by the Environmental Protection Agency (EPA) . The primary legislation is the Resource Conservation and Recovery Act (RCRA) , which establishes the framework for a "cradle-to-grave" management system for hazardous waste.[9][10]

The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273 .[10][14] Key parts include:

  • Part 261: Identification and Listing of Hazardous Waste.[10]

  • Part 262: Standards Applicable to Generators of Hazardous Waste.[10]

Your institution's EHS department translates these complex federal and state regulations into the specific protocols for your laboratory. Adherence to their guidance is mandatory for ensuring compliance.[13]

References

Navigating the Safe Handling of 2-(5-Bromopyridin-2-YL)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for managing 2-(5-Bromopyridin-2-YL)ethanamine, a key building block in many synthetic pathways. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to foster a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not fully available, the known hazards of related brominated and pyridine compounds necessitate a cautious and well-planned approach. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Potential for Systemic Effects: Although not fully characterized for this specific molecule, related pyridine compounds can cause adverse effects on the liver and kidneys with prolonged or significant exposure.[3] The bromine atom also places it in the category of halogenated organic compounds, which requires special consideration for handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The selection of appropriate barriers is critical to prevent accidental exposure through contact, inhalation, or absorption.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves. For incidental contact, double-gloving with nitrile gloves may be acceptable, but they should be changed immediately upon any splash.[1][2][4][5]Halogenated hydrocarbons can degrade some common glove materials like nitrile with prolonged contact.[1][4] Butyl rubber and neoprene offer superior resistance to a broader range of chemicals, including many organic solvents.[6]
Eye and Face Protection Chemical safety goggles and a face shield.This combination provides comprehensive protection against splashes and airborne particles, safeguarding both the eyes and the face.
Body Protection A fully buttoned, flame-retardant lab coat.This protects the skin from accidental spills and splashes.
Respiratory Protection Use in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection in specific scenarios.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage.

receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area handling Handling and Dispensing (in Fume Hood) storage->handling Transport in secondary containment spill Spill Management handling->spill In case of spill waste Waste Collection handling->waste Collect all contaminated materials spill->waste Contain and clean up disposal Disposal waste->disposal Label as Halogenated Organic Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5]

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]

  • Preparation and Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

    • Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • When transferring the chemical, use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust.

  • Spill Management:

    • In the event of a small spill, contain the material with an inert absorbent such as vermiculite or sand.[5]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled container.[7] This waste stream should be segregated as "Halogenated Organic Waste."[9][10]

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[11][12][13][14] These facilities are equipped with scrubbers and other emission control systems to safely manage the byproducts of combustion, such as hydrogen bromide.[11][15]

  • Neutralization as an Alternative: In some cases, chemical neutralization can be employed for liquid waste streams. This typically involves using a reducing agent, such as sodium bisulfite or sodium thiosulfate, to convert the bromine to less harmful bromide ions.[11] However, this should only be carried out by trained personnel following a validated and approved protocol.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their critical work, ensuring the well-being of laboratory personnel and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.